5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
5-bromo-2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFHXRZJCIBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693829 | |
| Record name | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-42-0 | |
| Record name | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine CAS number 1214377-42-0
CAS Number: 1214377-42-0
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry. It serves as a key building block for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. This guide details its physicochemical properties, spectroscopic data, a validated synthesis protocol, and its application in the development of therapeutic compounds. Visualizations of synthetic workflows and relevant biological pathways are provided to enhance understanding.
Physicochemical and Structural Data
This compound is a substituted pyridine ring, functionalized with groups that offer multiple synthetic handles. The trifluoromethyl group enhances metabolic stability and cell permeability in derivative drug candidates, while the bromo and methoxy groups allow for diverse coupling and modification reactions.[1][2]
| Property | Value | Source(s) |
| CAS Number | 1214377-42-0 | [3][4] |
| Molecular Formula | C₇H₅BrF₃NO | [3][5] |
| Molecular Weight | 256.02 g/mol | [3][5] |
| IUPAC Name | This compound | [5] |
| Physical Form | Colorless to Yellow Liquid/Oil | [3][6] |
| Boiling Point | 208.0 ± 40.0 °C at 760 mmHg | [7] |
| Density | 1.6 ± 0.1 g/cm³ | [7] |
| LogP | 3.74 | [7] |
| SMILES | COC1=C(C=C(C=N1)Br)C(F)(F)F | [5] |
| InChIKey | ZIOFHXRZJCIBCO-UHFFFAOYSA-N | [5][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the compound. While comprehensive spectral data is not fully available in public literature, key proton NMR data has been reported.
| Spectrum Type | Data | Source(s) |
| ¹H-NMR | (400MHz, DMSO-d₆, 298K): δ 4.03 (s, 3H), 7.95 (d, 1H), 8.4 (d, 1H) | [3][4] |
| ¹³C-NMR | Experimental data not publicly available. Predicted shifts can be calculated using standard software. | |
| ¹⁹F-NMR | Experimental data not publicly available. A single sharp peak around -60 to -65 ppm is expected for the CF₃ group. |
Synthesis Protocol
The compound is typically synthesized via electrophilic bromination of its precursor, 2-methoxy-3-(trifluoromethyl)pyridine. The following workflow and protocol are based on established patent literature.[3][4]
Caption: Synthesis workflow for this compound.
Detailed Experimental Methodology
Objective: To synthesize this compound via bromination.
Materials:
-
2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol)
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol)
-
Trifluoroacetic acid (TFA, 80 mL)
-
tert-butyl methyl ether (250 mL)
-
Heptane
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃)
-
Silica gel
Procedure:
-
To a reaction vessel, add 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol).[3]
-
Add trifluoroacetic acid (80 mL) to the mixture. The reaction is stirred at room temperature for 18 hours under an argon atmosphere.[3][4]
-
After the reaction is complete, remove the TFA by distillation under reduced pressure (50 mbar at 45 °C).[3]
-
Suspend the resulting residue in tert-butyl methyl ether (200 mL). A colorless solid will precipitate.[3]
-
Remove the solid by filtration and wash it with an additional portion of tert-butyl methyl ether (50 mL).[3]
-
The combined filtrate is then purified by column chromatography on silica gel, using a heptane/ethyl acetate gradient (from 100/0 to 90/10) as the eluent.[4]
-
The fractions containing the product are collected and filtered through a plug of sodium bicarbonate (20 g).[3]
-
The filtrate is evaporated under reduced pressure to yield the crude product as a golden oil.[3][4]
-
For final purification, the oil is dissolved in heptane (20 mL) and filtered through a plug of silica gel (80 g), eluting with heptane.[3]
-
The solvent is removed under reduced pressure to afford the final product, this compound, as a colorless oil (22.5 g, 74% yield).[3][4]
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of high-value pharmaceutical targets. Its structure is incorporated into molecules designed to modulate key biological pathways, particularly in oncology and inflammatory diseases. A notable application is in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors.
Caption: Role as a key intermediate in pharmaceutical synthesis.
The bromo-substituent is ideal for participating in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling), allowing for the efficient connection of the pyridine head-group to a larger, more complex molecular scaffold. For instance, it is a documented intermediate in the synthesis of icenticaftor and leniolisib . Leniolisib is an inhibitor of the delta isoform of the p110 catalytic subunit of class IA phosphoinositide 3-kinases (PI3Ks).
Context: The PI3K Signaling Pathway
The PI3K pathway is a critical intracellular signaling cascade that regulates essential cellular functions including growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[6]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and point of inhibition.
Inhibitors developed from intermediates like this compound are designed to bind to the PI3K enzyme, blocking its kinase activity. This prevents the phosphorylation of PIP2 to PIP3, thereby halting the downstream signaling cascade and mitigating the pathological effects of its overactivation.[5]
Safety and Handling
This compound is for research and development purposes and should be handled by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H335: May cause respiratory irritation |
Precautionary Statements: P261, P305, P338, P351.[5][6]
Caption: Logical relationship between the compound, its hazards, and precautions.
References
An In-depth Technical Guide to 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a trifluoromethyl group, makes it a valuable and versatile synthetic building block. This trifluoromethylpyridine structure is a key motif found in several active agrochemical and pharmaceutical ingredients.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its role as a crucial intermediate in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1214377-42-0 | [3][4] |
| Molecular Formula | C₇H₅BrF₃NO | [3][5] |
| Molecular Weight | 256.02 g/mol | [3][5] |
| Exact Mass | 254.95066 Da | [5][6] |
| Appearance | Colorless oil | [3][4] |
| Boiling Point | 208.0 ± 40.0 °C (Predicted) | [6] |
| Density | 1.637 ± 0.06 g/cm³ (Predicted) | [6] |
| XLogP3 | 2.7 | [5][6] |
| Polar Surface Area (PSA) | 22.1 Ų | [5][6] |
| Refractive Index | 1.471 | [6] |
| Flash Point | 79.6 ± 27.3 °C | [6] |
Experimental Protocols
Synthesis of this compound
The following protocol details a common method for the synthesis of this compound from 2-methoxy-3-(trifluoromethyl)pyridine.[3][4]
Materials:
-
2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol)
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol)
-
Trifluoroacetic acid (TFA, 80 mL)
-
tert-Butyl methyl ether (t-BME, 250 mL)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Sodium bicarbonate (NaHCO₃)
-
Silica gel
Procedure:
-
Bromination: To a mixture of 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol), add Trifluoroacetic acid (80 mL). Stir the resulting mixture at room temperature for 18 hours under an argon atmosphere.[3][4]
-
Solvent Removal: After the reaction is complete, remove the TFA by distillation under reduced pressure (50 mbar) at 45 °C.[3][4]
-
Work-up: Suspend the residue in tert-butyl methyl ether (200 mL). Filter the resulting colorless solid and wash it with an additional 50 mL of tert-butyl methyl ether.[3]
-
Purification (Column Chromatography): Concentrate the filtrate and purify it by silica gel column chromatography using a heptane/ethyl acetate gradient (from 100/0 to 90/10) as the eluent.[3][4]
-
Final Purification: Filter the crude product through a plug of sodium bicarbonate (20 g). Evaporate the filtrate under reduced pressure to yield a golden yellow oil. Dissolve this oil in heptane (20 mL) and purify by filtering through a plug of silica gel (80 g), eluting with heptane.[3][4]
-
Product: The final product, this compound, is obtained as a colorless oil (22.5 g, 74% yield).[3][4]
Characterization (¹H-NMR):
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 1214377-42-0 [chemicalbook.com]
- 5. This compound | C7H5BrF3NO | CID 53393182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine molecular weight and formula
An In-depth Technical Guide to 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and synthesis of novel compounds is paramount. This guide provides a detailed overview of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₃NO | [1][2][3][4] |
| Molecular Weight | 256.02 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 254.95066 Da | [1] |
| CAS Number | 1214377-42-0 | [1][2][3][4] |
| IUPAC Name | This compound | [1] |
Synthesis and Characterization
The synthesis of this compound is critical for its application in further chemical transformations. Below is a detailed experimental protocol for its preparation.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of the title compound from 2-methoxy-3-(trifluoromethyl)pyridine.
Materials:
-
2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol)
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol)
-
Trifluoroacetic acid (TFA, 80 mL)
-
tert-Butyl methyl ether (250 mL)
-
Heptane
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Silica gel
Procedure:
-
To a mixture of 2-methoxy-3-(trifluoromethyl)pyridine and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, add trifluoroacetic acid.
-
Stir the resulting mixture at room temperature for 18 hours under an argon atmosphere.[2][5]
-
Remove the TFA by distillation under reduced pressure (50 mbar) at 45 °C.[2][5]
-
Suspend the residue in tert-butyl methyl ether and filter to remove the colorless solid, washing with additional tert-butyl methyl ether.[2]
-
Purify the filtrate by column chromatography on silica gel using a heptane/EtOAc gradient (from 100/0 to 90/10).[2][5]
-
Filter the crude product through a plug of sodium bicarbonate and evaporate the filtrate in vacuo to yield a golden oil.[2][5]
-
Dissolve the oil in heptane and purify by filtering through a plug of silica gel, eluting with heptane to obtain this compound as a colorless oil (Yield: 74%).[2][5]
Characterization:
Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
In-Depth Structural Analysis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed structural analysis of the compound 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document collates available physicochemical data, spectroscopic information, and synthetic protocols. Due to the limited availability of public experimental data, this guide also highlights areas where further research, such as single-crystal X-ray diffraction and computational modeling, would be beneficial for a more complete structural elucidation.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been compiled from various chemical databases. These properties are essential for its handling, characterization, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₃NO | PubChem[1] |
| Molecular Weight | 256.02 g/mol | PubChem[1] |
| CAS Number | 1214377-42-0 | ChemicalBook[2] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | COC1=C(C=C(C=N1)Br)C(F)(F)F | PubChem[1] |
| InChI | InChI=1S/C7H5BrF3NO/c1-13-6-5(7(9,10,11)2-4(8)3-12-6/h2-3H,1H3 | PubChem[1] |
| Predicted XlogP | 2.7 | PubChem[1] |
| Monoisotopic Mass | 254.95066 Da | PubChem[1] |
Spectroscopic Analysis
Spectroscopic data is fundamental to confirming the chemical structure of a molecule. This section presents the available spectroscopic information for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H-NMR) data provides information on the hydrogen atoms in the molecule, confirming the substitution pattern on the pyridine ring and the presence of the methoxy group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.4 | Doublet (d) | 1H | H-6 |
| 7.95 | Doublet (d) | 1H | H-4 |
| 4.03 | Singlet (s) | 3H | -OCH₃ |
| Solvent: DMSO-d₆, Frequency: 400 MHz[2] |
The ¹H-NMR spectrum shows two signals in the aromatic region, consistent with two protons on the pyridine ring. The signal at 8.4 ppm is assigned to the proton at the 6-position, and the signal at 7.95 ppm is assigned to the proton at the 4-position. The singlet at 4.03 ppm corresponds to the three protons of the methoxy group.
Mass Spectrometry (MS)
While a full experimental mass spectrum is not publicly available, predicted collision cross-section (CCS) data provides theoretical information about the molecule's size and shape in the gas phase. This data is useful for identification in mass spectrometry-based screening.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 255.95793 | 143.9 |
| [M+Na]⁺ | 277.93987 | 157.6 |
| [M-H]⁻ | 253.94337 | 146.0 |
| [M+NH₄]⁺ | 272.98447 | 163.8 |
| [M+K]⁺ | 293.91381 | 146.6 |
| [M+H-H₂O]⁺ | 237.94791 | 141.8 |
| [M+HCOO]⁻ | 299.94885 | 161.0 |
| [M+CH₃COO]⁻ | 313.96450 | 190.2 |
| [M+Na-2H]⁻ | 275.92532 | 151.3 |
| [M]⁺ | 254.95010 | 160.3 |
| [M]⁻ | 254.95120 | 160.3 |
| Data predicted using CCSbase[3][4] |
Infrared (IR) Spectroscopy
A publicly available experimental FT-IR spectrum for this compound could not be located in the searched resources. For structurally related compounds, characteristic IR absorptions would be expected for the C-H, C=C, C=N, C-O, C-Br, and C-F bonds.
Crystallographic Data
As of the latest search, no single-crystal X-ray diffraction data for this compound has been deposited in the Cambridge Structural Database (CSD) or is otherwise publicly available. A crystal structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions.
Computational Analysis
No specific computational studies, such as Density Functional Theory (DFT) calculations, for this compound were found in the public domain. Such studies on related bromo-pyridine derivatives have been used to predict electronic structure, reactivity, and spectroscopic properties. A computational analysis of the title compound would be a valuable area for future research to complement experimental data.
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound.
Synthesis of this compound[2]
-
Reaction Setup : To a mixture of 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol), add trifluoroacetic acid (TFA, 80 mL).
-
Reaction : Stir the resulting mixture at room temperature for 18 hours under an argon atmosphere.
-
Solvent Removal : After the reaction is complete, remove the TFA by distillation under reduced pressure (50 mbar) at 45 °C.
-
Workup : Suspend the residue in tert-butyl methyl ether (200 mL). Remove the resulting colorless solid by filtration and wash it with tert-butyl methyl ether (50 mL).
-
Purification : Purify the filtrate by column chromatography on silica gel using a heptane/ethyl acetate gradient (from 100/0 to 90/10).
-
Post-Purification : Filter the crude product through a plug of sodium bicarbonate (20 g). Evaporate the filtrate under reduced pressure to yield a golden oil (27.9 g).
-
Final Purification : Dissolve the oil in heptane (20 mL) and purify by filtration through a plug of silica gel (80 g), eluting with heptane. This affords this compound as a colorless oil (22.5 g, 74% yield).
Caption: Synthesis workflow for this compound.
References
- 1. This compound | C7H5BrF3NO | CID 53393182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. PubChemLite - 5-bromo-3-methoxy-2-(trifluoromethyl)pyridine (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - this compound (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility based on the compound's physicochemical properties and provides detailed, established experimental protocols for its empirical determination. Furthermore, a generalized experimental workflow for solubility assessment is presented to guide researchers in generating reliable and reproducible data.
Introduction to this compound
This compound is a substituted pyridine derivative. Such compounds are of significant interest in the pharmaceutical industry due to their presence in numerous biologically active molecules. The solubility of this compound is a critical parameter that influences its behavior in various stages of drug discovery and development, including synthesis, purification, formulation, and in vitro/in vivo testing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding and predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrF₃NO | [1][2][3] |
| Molecular Weight | 256.02 g/mol | [1][3] |
| CAS Number | 1214377-42-0 | [1][2][3] |
| Predicted XLogP3 | 2.7 | [1][2] |
| Predicted Boiling Point | 208.0 ± 40.0 °C | [2] |
| Predicted Density | 1.637 ± 0.06 g/cm³ | [2] |
Solubility Profile
Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted solubility of this compound. It is crucial to note that these are predictions and must be confirmed through experimental validation.
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility |
| Hexane | Non-polar (1.88) | Low to Moderate |
| Toluene | Non-polar (2.38) | Soluble |
| Dichloromethane (DCM) | Polar aprotic (9.08) | Soluble |
| Ethyl Acetate | Moderately polar (6.02) | Soluble |
| Acetone | Polar aprotic (20.7) | Soluble |
| Isopropanol (IPA) | Polar protic (19.9) | Moderate to Soluble |
| Ethanol | Polar protic (24.5) | Moderate to Soluble |
| Methanol | Polar protic (32.7) | Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic (46.7) | Soluble |
| Water | Polar protic (80.1) | Low |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable quantitative solubility data, standardized experimental methods should be employed. The following protocols describe two common and robust methods for determining the solubility of a solid compound in an organic solvent.
Equilibrium Shake-Flask Method
This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or agitator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be visually apparent.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
After equilibration, allow the vial to stand undisturbed at the set temperature to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant. To separate the dissolved solute from the undissolved solid, either centrifuge the sample and collect the clear supernatant or filter the sample through a chemically resistant filter (e.g., PTFE or PVDF) with a pore size of 0.45 µm or smaller.
-
Accurately dilute the obtained saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.
-
Calculate the original solubility by taking the dilution factor into account. The solubility is typically expressed in mg/mL or mol/L.
Gravimetric Method
This method provides a direct measurement of the mass of the dissolved solute.
Objective: To determine the mass of this compound dissolved in a known mass or volume of a saturated solution.
Materials:
-
Same as the shake-flask method, with the addition of a vacuum oven or rotary evaporator.
Procedure:
-
Prepare a saturated solution as described in steps 1-4 of the shake-flask method.
-
Accurately weigh a clean, dry container.
-
Carefully transfer a known volume or mass of the clear, filtered saturated solution into the pre-weighed container.
-
Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that will not cause decomposition of the compound or by using a rotary evaporator).
-
Once the solvent is fully removed, cool the container in a desiccator to room temperature and weigh it again.
-
The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculate the solubility in terms of g/100 mL or other desired units.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a new chemical entity like this compound.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a foundational understanding of its expected solubility characteristics based on its molecular structure. The detailed experimental protocols for the shake-flask and gravimetric methods offer a clear path for researchers to generate precise and reliable solubility data. The provided workflow diagram serves as a practical guide for planning and executing solubility studies. Accurate solubility data is indispensable for the rational design of subsequent experiments in drug development, including formulation strategies and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
References
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS No. 1214377-42-0). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound poses the following risks:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Irritation : Causes skin irritation.[2]
-
Eye Irritation : Causes serious eye irritation.[2]
-
Respiratory Irritation : May cause respiratory irritation.[3]
GHS Hazard Statements: H302, H315, H319, H335
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below. This information is essential for safe storage and handling.
| Property | Value | Source |
| CAS Number | 1214377-42-0 | [1][2][4][5] |
| Molecular Formula | C₇H₅BrF₃NO | [1][2] |
| Molecular Weight | 256.02 g/mol | [1][2] |
| Appearance | Colorless to Yellow Liquid | |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point | 208.0 ± 40.0 °C at 760 mmHg | [1] |
| Flash Point | 79.6 ± 27.3 °C | [1] |
| Storage Temperature | Refrigerator or in a cool, well-ventilated area |
Handling and Storage Precautions
Proper handling and storage are critical to minimize exposure risk. The following procedures should be strictly followed.
Engineering Controls
-
All work with this compound should be conducted in a properly functioning chemical fume hood.[1]
Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or a face shield.[1]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.[1]
-
Skin and Body Protection : A laboratory coat and other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection : If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[1]
General Hygiene Measures
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash contaminated clothing before reuse.[1]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Store away from incompatible materials such as oxidizing agents.[1]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Accidental Release Measures
-
Minor Spills : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
-
Major Spills : Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the recommended workflows for handling this compound and responding to emergencies.
Caption: General laboratory workflow for handling this compound.
Caption: Emergency procedures for exposure to this compound.
References
An In-depth Technical Guide on the Hazards Associated with 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine Exposure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and potential hazards associated with 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine based on available safety data. No specific toxicological studies with quantitative data (e.g., LD50, LC50) for this compound were publicly available at the time of this writing. The experimental protocols described herein are based on standardized guidelines and represent the methodologies that would typically be employed to assess the toxicological profile of such a chemical.
Introduction
This compound is a substituted pyridine derivative. Such compounds are common intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a bromine atom and a trifluoromethyl group suggests potential for biological activity and associated toxicity. This guide synthesizes the available hazard information and outlines standard toxicological testing procedures relevant to this class of compound.
Hazard Identification and Classification
Based on aggregated data from multiple suppliers and databases, this compound is classified as a hazardous substance. The primary hazards are acute toxicity, skin and eye irritation, and respiratory irritation.[2][3][4][5]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound are summarized in the table below.[3][5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Toxicological Profile
While specific studies on this compound are not publicly available, the following sections describe the potential toxicological endpoints and the standard methodologies used to assess them.
Acute Toxicity
The GHS classification indicates that this compound is toxic via oral, dermal, and inhalation routes of exposure.[3] Acute toxicity studies are designed to assess the adverse effects that occur within a short time after administration of a single dose of a substance.
Experimental Protocol: Acute Oral Toxicity (OECD Test Guideline 423 - Acute Toxic Class Method)
This method uses a stepwise procedure with a small number of animals to classify a substance's toxicity.[5]
-
Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.[5]
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.[5]
-
Dose Administration: The test substance is administered orally by gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).[5]
-
Stepwise Procedure:
-
Three animals are used in the first step.
-
The outcome (mortality or survival) determines the next step:
-
If mortality occurs, the dose for the next group is lowered.
-
If no mortality occurs, the dose for the next group is increased.
-
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]
-
Pathology: All animals are subjected to a gross necropsy at the end of the study.[5]
Skin and Eye Irritation
The compound is classified as a skin and eye irritant.[3] These effects are typically assessed using in vitro methods to reduce animal testing.
Experimental Protocol: In Vitro Skin Irritation (OECD Test Guideline 439 - Reconstructed Human Epidermis Test)
This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[4][6]
-
Tissue Preparation: Reconstructed human epidermis tissues are equilibrated in a culture medium.
-
Test Substance Application: The test substance is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are also used.
-
Incubation: The treated tissues are incubated for a defined period.
-
Viability Assessment: After incubation, the tissues are rinsed and cell viability is determined using a colorimetric assay, such as the MTT assay. The amount of formazan produced is proportional to the number of viable cells.
-
Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant.
Genotoxicity
There is no available data on the genotoxic potential of this compound. Genotoxicity is a critical endpoint as it can indicate the potential for carcinogenicity or heritable mutations. The Ames test is a widely used primary screen for genotoxicity.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)
The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test assesses the ability of a substance to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.
-
Strain Selection: At least five strains of bacteria are recommended, including those that detect base-pair substitutions and frameshift mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.
-
Exposure: The test substance is mixed with the bacterial culture and either plated directly (plate incorporation method) or pre-incubated before plating (pre-incubation method).
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates.
-
Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is at least double the background rate.
Handling and Safety Precautions
Given the hazardous nature of this compound, strict safety protocols must be followed.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.
-
Respiratory Protection: Use a certified respirator with an appropriate cartridge if working outside of a fume hood or if there is a risk of inhalation.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[3]
Conclusion
This compound is a hazardous chemical with significant acute toxicity and irritant properties. While specific experimental data is lacking in the public domain, the GHS classifications necessitate stringent handling procedures and the use of appropriate personal protective equipment. Further toxicological evaluation following standardized protocols, such as those outlined by the OECD, would be required to fully characterize its safety profile for drug development and other applications. Researchers and scientists must exercise extreme caution and adhere to all recommended safety guidelines when handling this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Trifluoromethylpyridines
Abstract
Trifluoromethylpyridines (TFMPs) represent a cornerstone in modern medicinal and agricultural chemistry. The strategic incorporation of the trifluoromethyl (CF₃) group onto a pyridine scaffold imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which are highly desirable in the design of bioactive molecules. This technical guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and the pivotal role of TFMPs as key structural motifs in a wide array of commercialized agrochemicals and pharmaceuticals.[1][2][3][4] We will delve into the seminal moments of their history, from the first synthesis to the development of large-scale industrial manufacturing processes. Detailed experimental protocols for key synthetic transformations and structured data tables for easy comparison are provided to serve as a valuable resource for professionals in the field.
Introduction: The Rise of a Privileged Scaffold
The introduction of fluorine into organic molecules has become a powerful strategy in the life sciences. The trifluoromethyl group, in particular, is prized for its strong electron-withdrawing nature and its ability to block metabolic oxidation, thereby improving the pharmacokinetic profile of a drug or the efficacy of a pesticide.[2] When combined with the pyridine ring—a versatile heteroaromatic system known for its unique biological activities and favorable properties like improved water solubility compared to a benzene ring—the resulting trifluoromethylpyridine scaffold offers a powerful platform for molecular design.[2][4]
The journey of TFMPs began with foundational work in organofluorine chemistry and has evolved into a major field of industrial synthesis, driven by the ever-increasing demand for more effective and safer chemical products.[3] Today, over 20 major agrochemicals and a growing number of pharmaceuticals feature the TFMP core, a testament to its significance.[1][2][5]
Foundational Discoveries and Early History
The story of trifluoromethylated aromatics predates that of their pyridine counterparts. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts, who prepared benzotrifluoride by treating benzotrichloride with antimony trifluoride.[2]
It wasn't until nearly half a century later, in 1947, that the first synthesis of a trifluoromethylpyridine was reported.[2] This pioneering work adapted the principles used for benzotrifluoride, employing a process of chlorination and subsequent fluorination starting from picoline (methylpyridine).[2] Early methods often relied on harsh, high-temperature, vapor-phase reactions to exchange chlorine atoms for fluorine on a pre-formed trichloromethylpyridine.[6][7][8] While demonstrating feasibility, these initial processes were often low-yielding and lacked the selectivity required for efficient industrial production.
Caption: A timeline of key milestones in the development of trifluoromethylpyridines.
The Evolution of Synthetic Methodologies
The industrial and academic pursuit of TFMPs has led to the development of three primary synthetic strategies, each with distinct advantages and applications.
Caption: The three principal strategies for synthesizing trifluoromethylpyridines.
3.1 Halogen Exchange (Halex) Reactions
This remains the most common and industrially significant route.[1] The process begins with the radical chlorination of the methyl group of a picoline to form a trichloromethylpyridine. This intermediate then undergoes a fluorine-for-chlorine exchange reaction, typically using hydrogen fluoride (HF) as the fluorinating agent.[7][8][9]
-
Vapor-Phase Synthesis: Often performed at high temperatures (>300°C), this method can be used for the simultaneous chlorination and fluorination of picolines over a transition metal catalyst.[2] It is particularly effective for producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[2]
-
Liquid-Phase Synthesis: This approach involves reacting a (trichloromethyl)pyridine with HF in the liquid phase, often under pressure and in the presence of a metal halide catalyst like FeCl₃.[7][8][9] It can offer better control and selectivity compared to vapor-phase methods.
3.2 Pyridine Ring Construction via Cyclocondensation
An alternative and highly versatile strategy involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[1][3] This "bottom-up" approach is particularly valuable for accessing substitution patterns that are difficult to obtain through the Halex method. A variety of trifluoromethyl-containing building blocks are employed in these cyclocondensation reactions, including ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][4]
3.3 Direct Trifluoromethylation
More modern synthetic methods focus on the direct introduction of a CF₃ group onto a pre-existing pyridine ring. While less common for bulk industrial production, these methods are invaluable for late-stage functionalization in drug discovery. Reagents and methods include:
-
Trifluoromethyl Copper Species: These can undergo substitution reactions with bromo- and iodopyridines.[1]
-
Electrophilic Trifluoromethylating Reagents: The Yagupolskii-Umemoto reagents are sulfonium salts that can deliver a "CF₃⁺" equivalent under copper catalysis or photoredox conditions.[10][11][12][13][14]
Key Applications and Commercial Products
The unique properties of TFMPs have led to their incorporation into a multitude of successful commercial products, particularly in the agrochemical sector.
Caption: A generalized workflow for developing agrochemicals using TFMP intermediates.
4.1 Agrochemicals
The agrochemical industry rapidly adopted TFMPs after the successful launch of the first TFMP-containing herbicide.
-
Fluazifop-butyl: Commercialized in 1982 by Ishihara Sangyo Kaisha, Ltd. (ISK), this was the first herbicide to incorporate a TFMP substructure.[1][2][3] It is an effective acetyl-CoA carboxylase (ACCase) inhibitor used to control grass weeds. Its synthesis relies on the key intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1][3]
-
Other Notable Agrochemicals: Following this success, a wave of TFMP-based products was developed, including the herbicide Flazasulfuron (1986), the insecticide Chlorfluazuron , the fungicide Fluazinam , and the insecticide Flonicamid .[1][3][15]
4.2 Pharmaceuticals
The trifluoromethyl group is a well-established bioisostere for groups like methyl or ethyl, but with profoundly different electronic properties and metabolic stability. This has made TFMPs attractive scaffolds in drug discovery.
-
Approved Drugs: At least five pharmaceutical products containing the TFMP moiety have received market approval.[2][5] Examples include Naporafenib , a RAF inhibitor for cancer treatment, and Doravirine , a non-nucleoside reverse transcriptase inhibitor for treating HIV/AIDS.[16][17]
-
Properties in Drug Design: The TFMP moiety enhances lipophilicity to aid membrane penetration, blocks sites of metabolism to increase half-life, and can strengthen binding interactions with target proteins.
Data and Properties
The utility of the trifluoromethyl group stems from its distinct physicochemical properties compared to other common substituents.
Table 1: Comparison of Physicochemical Properties
| Property | Hydrogen (H) | Methyl (CH₃) | Chlorine (Cl) | Trifluoromethyl (CF₃) |
| van der Waals Radius (Å) | 1.20 | 2.00 | 1.80 | 2.70 |
| Electronegativity (Pauling) | 2.20 | 2.55 (Carbon) | 3.16 | 3.46 (Group) |
| Hammett Constant (σp) | 0.00 | -0.17 | 0.23 | 0.54[2] |
| Hydrophobicity (π) | 0.00 | 0.56 | 0.71 | 0.88 |
Data compiled from standard chemical reference sources.
Table 2: Selected Trifluoromethylpyridine-Containing Agrochemicals
| Common Name | Type | Year Introduced | Key TFMP Intermediate |
| Fluazifop-butyl | Herbicide | 1982[3] | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)[3] |
| Flazasulfuron | Herbicide | 1986[3] | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3-CTF used)[3] |
| Chlorfluazuron | Insecticide | ~1985 | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| Fluazinam | Fungicide | ~1992 | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)[3] |
| Flonicamid | Insecticide | ~2001 | 4-(Trifluoromethyl)nicotinic acid |
| Bicyclopyrone | Herbicide | 2015[1] | (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[1] |
Information sourced from multiple references.[1][3][15]
Experimental Protocols
The following sections provide generalized methodologies for the two most prevalent industrial synthesis routes for trifluoromethylpyridines.
Experimental Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Simultaneous Vapor-Phase Halogen Exchange
Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and other TFMPs from 3-picoline in a continuous vapor-phase reactor.
Materials:
-
3-Picoline (3-methylpyridine)
-
Chlorine gas (Cl₂)
-
Anhydrous Hydrogen Fluoride (HF)
-
Transition metal-based catalyst (e.g., iron fluoride on a support)
-
Inert carrier gas (e.g., Nitrogen, N₂)
Apparatus:
-
A two-zone vapor-phase reactor system:
-
Zone 1: Fluidized-bed catalytic reactor
-
Zone 2: Empty-phase high-temperature reactor
-
-
Vaporizers for 3-picoline and HF
-
Mass flow controllers for all gaseous reagents
-
Condensation and scrubbing system for product collection and waste gas neutralization
Procedure:
-
Catalyst Bed Preparation: The fluidized-bed reactor (Zone 1) is charged with the transition metal catalyst and heated to the target reaction temperature, typically in the range of 300-450°C.
-
Reagent Introduction: A pre-heated stream of 3-picoline vapor, chlorine gas, and anhydrous hydrogen fluoride is introduced into the fluidized-bed reactor. The molar ratios of the reactants are carefully controlled to optimize the formation of the desired products.
-
Fluidized-Bed Reaction (Zone 1): In this zone, the initial reaction occurs. The methyl group of 3-picoline undergoes rapid sequential chlorination and fluorination on the catalyst surface, primarily forming 3-(trifluoromethyl)pyridine (3-TF).[2]
-
Empty-Phase Reaction (Zone 2): The gaseous mixture exiting Zone 1 immediately enters the empty-phase reactor, which is maintained at a high temperature. Here, further nuclear chlorination of the pyridine ring occurs.[2] The reaction conditions (temperature, residence time, Cl₂ ratio) are adjusted to favor the formation of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the major product.[2]
-
Product Collection: The hot gas stream from the reactor is passed through a series of condensers to liquefy the products and unreacted starting materials. The resulting crude liquid is collected for purification.
-
Purification: The crude product mixture is subjected to fractional distillation to separate 2,5-CTF from other isomers (e.g., 2,3,5-DCTF) and by-products.
-
Waste Gas Treatment: Non-condensable gases, including HCl and excess HF, are passed through a caustic scrubber before being vented.
Expected Outcome: A mixture of chlorinated trifluoromethylpyridines, with 2,5-CTF being a major component under optimized conditions. The yield and selectivity depend heavily on the precise control of temperature, pressure, and reactant ratios.[2]
Experimental Protocol 2: Synthesis of a Trifluoromethylpyridine Derivative via Cyclocondensation
Objective: To synthesize a substituted trifluoromethylpyridine by constructing the pyridine ring from a trifluoromethyl-containing building block. This protocol is a generalized representation based on the synthesis of dithiopyr and thiazopyr intermediates.[1]
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (a common CF₃ building block)
-
An appropriate aldehyde or enal (e.g., 3-methylbutanal)
-
Ammonia source (e.g., ammonium acetate or aqueous ammonia)
-
An appropriate solvent (e.g., ethanol, acetic acid)
Apparatus:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Initial Condensation: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate and the selected aldehyde (e.g., 3-methylbutanal) in a suitable solvent like ethanol.
-
Ring Formation: Add the ammonia source (e.g., ammonium acetate) to the mixture. The reaction is then heated to reflux and stirred for several hours to facilitate the Hantzsch-type pyridine synthesis or a similar cyclocondensation reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is taken up in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude trifluoromethylpyridine derivative is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the final product in high purity.
Expected Outcome: The desired substituted trifluoromethylpyridine derivative. Yields for cyclocondensation reactions can vary widely depending on the specific substrates and conditions but are often in the moderate to good range.
Conclusion
The discovery and development of trifluoromethylpyridines mark a significant chapter in the history of chemical science. From their initial synthesis in the mid-20th century to their current status as indispensable components in high-value agrochemical and pharmaceutical products, their trajectory highlights the power of fluorine chemistry. The robust and scalable synthetic methodologies, particularly halogen exchange and cyclocondensation reactions, have enabled their widespread application. As researchers continue to explore novel biological activities and develop more sophisticated synthetic techniques, the importance of the trifluoromethylpyridine scaffold is poised to grow even further, promising new solutions to challenges in human health and global food production.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 7. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 10. Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii-Umemoto Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sioc.cas.cn [sioc.cas.cn]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 16. ossila.com [ossila.com]
- 17. ossila.com [ossila.com]
The Strategic Incorporation of Trifluoromethylpyridines in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structural motif in medicinal chemistry, contributing to the development of a diverse array of therapeutic agents. The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, including enhanced lipophilicity, metabolic stability, and target binding affinity, have made it an invaluable tool for drug designers.[1][2] This technical guide provides a comprehensive overview of the role of trifluoromethylpyridines in drug discovery, encompassing their synthesis, biological activities, and therapeutic applications. Detailed experimental protocols for the preparation of key TFMP intermediates and the execution of relevant biological assays are presented, alongside a quantitative analysis of the biological and pharmacokinetic data of notable TFMP-containing drugs. Furthermore, this guide illustrates the signaling pathways targeted by these agents and outlines a typical drug discovery workflow, providing a complete resource for researchers in the field.
Introduction: The Rise of Fluorine in Drug Design
The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of properties that can significantly enhance a molecule's therapeutic potential.[3] When appended to a pyridine ring, a common pharmacophore in numerous bioactive compounds, the resulting trifluoromethylpyridine moiety can profoundly influence a drug's pharmacokinetic and pharmacodynamic profile.[2] These attributes have led to the successful development of TFMP-containing drugs for a range of diseases, including cancer, viral infections, and inflammatory conditions.
Physicochemical Properties and Their Impact on Drug Development
The trifluoromethyl group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity are key to its utility in drug design.
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, leading to improved absorption and distribution.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.
-
Enhanced Binding Affinity: The trifluoromethyl group can participate in various non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.
-
Modulation of pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of nearby functional groups, which can be strategically employed to optimize drug-target interactions and solubility.
Synthesis of Trifluoromethylpyridines
The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing pyridine ring and the construction of the pyridine ring from trifluoromethyl-containing building blocks.
Halogen Exchange Reactions
A common industrial method for the synthesis of TFMPs involves the chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a halogen exchange reaction with hydrogen fluoride (HF) or other fluorinating agents.[4]
Cyclocondensation Reactions
Alternatively, the trifluoromethylpyridine core can be constructed through cyclocondensation reactions using trifluoromethyl-containing building blocks such as trifluoroacetic acid derivatives or trifluoromethyl-β-diketones.[4]
Therapeutic Applications and Case Studies
The versatility of the trifluoromethylpyridine scaffold is evident in the wide range of therapeutic areas where it has been successfully applied.
Anticancer Agents: Kinase Inhibitors
A significant number of TFMP-containing drugs are potent kinase inhibitors. The CF3 group often plays a crucial role in achieving high potency and selectivity.
-
Ponatinib (Iclusig®): A multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5] Ponatinib contains a trifluoromethylphenyl group that is crucial for its potent inhibition of BCR-Abl, including the T315I mutant that confers resistance to other inhibitors.
-
Celecoxib Analogs: Researchers have synthesized trifluoromethylpyridine analogs of the COX-2 inhibitor celecoxib. These analogs have shown potent anti-inflammatory and anticancer activities. For instance, a trifluoromethyl analogue of celecoxib (TFM-C) displayed 205-fold lower COX-2 inhibitory activity but retained potent anti-inflammatory effects in models of neuroinflammation, suggesting a COX-2-independent mechanism.[3]
Antiviral Agents
The trifluoromethylpyridine moiety is also found in several antiviral drugs.
-
Tipranavir (Aptivus®): A non-peptidic protease inhibitor used in the treatment of HIV infection.[4] The trifluoromethylpyridine sulfonamide portion of the molecule contributes to its potent antiviral activity and its ability to inhibit multi-drug resistant HIV-1 strains.
CRM1 Inhibitors
-
Felezonexor (CBS9106): A novel, reversible inhibitor of Chromosome Region Maintenance 1 (CRM1), a nuclear export protein. Felezonexor, which incorporates a trifluoromethylpyridine moiety, is being investigated for the treatment of various cancers.
Quantitative Biological and Pharmacokinetic Data
The following tables summarize key biological and pharmacokinetic data for selected trifluoromethylpyridine-containing drugs and compounds.
| Compound/Drug | Target | IC50/EC50 | Cell Line/Assay | Reference |
| Ponatinib | Bcr-Abl (T315I mutant) | 2 nM | Ba/F3 Proliferation Assay | [1] |
| Celecoxib | COX-2 | 40 nM | Sf9 cells | [6] |
| COX-1 | 15 µM | [6] | ||
| TFM-C (Celecoxib Analog) | COX-2 | 205-fold lower than Celecoxib | [3] | |
| Tipranavir | HIV-1 Protease | - | - | |
| GRL-08513 (HIV PI) | Wild-type HIV-1 | 0.0001 - 0.0032 µM | Various | [7] |
| GRL-08613 (HIV PI) | Wild-type HIV-1 | 0.0001 - 0.0032 µM | Various | [7] |
| Compound 9u (EGFR Inhibitor) | EGFR Kinase | 0.091 µM | Kinase Assay | [8] |
| A549 cells | 0.35 µM | Proliferation Assay | [8] |
| Drug | Tmax | Cmax | Half-life (t1/2) | Metabolism | Reference |
| Tipranavir (with Ritonavir) | ~3 hours | 46.8 - 57.2 µg/ml | 5.5 - 6.0 hours | Predominantly CYP3A | [1] |
| Apalutamide | - | - | - | ~100% oral bioavailability | [9] |
Detailed Experimental Protocols
Synthesis of 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (Ponatinib)
This multi-step synthesis involves the preparation of key intermediates followed by a final coupling reaction.
Step A: Synthesis of 3-Iodo-4-methylbenzoyl chloride
-
To a solution of 3-iodo-4-methylbenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
Step B: Synthesis of N-(4-Formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide
-
Dissolve 4-amino-2-(trifluoromethyl)benzaldehyde and a base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add a solution of 3-iodo-4-methylbenzoyl chloride in the same solvent dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
Step C: Synthesis of 3-Ethynylimidazo[1,2-b]pyridazine This intermediate can be prepared via a Sonogashira coupling of 3-bromoimidazo[1,2-b]pyridazine with a protected acetylene, followed by deprotection.
Step D: Sonogashira Coupling to form Ponatinib
-
To a solution of N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide and 3-ethynylimidazo[1,2-b]pyridazine in a suitable solvent (e.g., DMF or THF), add a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).[10]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford Ponatinib.
In Vitro Bcr-Abl Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.[1]
Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the Bcr-Abl kinase. Inhibition of this process is quantified.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Synthetic peptide substrate (e.g., Abltide)
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection with specific antibodies)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well plates
-
Phosphocellulose paper or antibody-coated plates for detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant Bcr-Abl enzyme and the test compound at various concentrations.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measuring the remaining radioactivity using a scintillation counter. For non-radiolabeled assays, this can be done using an ELISA format with a phosphorylation-specific antibody.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Quantitative HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase.
Principle: This is a colorimetric assay that measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Streptavidin-coated 96-well plates
-
Biotin-oligo(dT) primer
-
Poly(A) template
-
dNTP mix (including DIG-dUTP)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Anti-DIG-peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS)
-
Wash buffer
-
Stop solution
Procedure:
-
Immobilize the biotin-oligo(dT) primer onto the streptavidin-coated wells.
-
Add the poly(A) template to the wells.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the test compound dilutions to the wells.
-
Initiate the reaction by adding a mixture of HIV-1 RT and the dNTP mix to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the wells to remove unincorporated nucleotides and the enzyme.
-
Add the anti-DIG-POD antibody and incubate at room temperature.
-
Wash the wells to remove unbound antibody.
-
Add the peroxidase substrate and incubate until a color develops.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the EC50 value as described for the kinase assay.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The BCR-Abl oncoprotein, the target of Ponatinib, constitutively activates several downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Key pathways include the Ras/MAPK pathway and the PI3K/Akt pathway.
Caption: The BCR-Abl signaling cascade and the inhibitory action of Ponatinib.
CRM1 is a key protein responsible for the export of many proteins and RNAs from the nucleus to the cytoplasm. Inhibition of CRM1 leads to the nuclear accumulation of tumor suppressor proteins, inducing apoptosis in cancer cells.
Caption: CRM1-mediated nuclear export and its inhibition by Felezonexor.
Experimental Workflow for Kinase Inhibitor Drug Discovery
The discovery and development of a novel kinase inhibitor, such as one containing a trifluoromethylpyridine moiety, typically follows a structured workflow.
Caption: A generalized workflow for small molecule kinase inhibitor drug discovery.
Conclusion
Trifluoromethylpyridines represent a highly valuable class of scaffolds in medicinal chemistry. Their unique ability to enhance key drug-like properties has led to their incorporation into a number of successful therapeutic agents. A thorough understanding of their synthesis, biological activity, and the signaling pathways they modulate is crucial for the continued development of novel and effective drugs. This guide provides a foundational resource for researchers aiming to leverage the power of the trifluoromethylpyridine motif in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 5. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data and Analysis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. This document details available experimental data for Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and provides predicted data for Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) based on established principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also presented, along with a visual workflow for spectroscopic analysis.
Core Spectroscopic Data
The structural characterization of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.40 | Doublet (d) | 1H | H-6 |
| 7.95 | Doublet (d) | 1H | H-4 |
| 4.03 | Singlet (s) | 3H | -OCH₃ |
| Solvent: DMSO-d₆, Frequency: 400 MHz, Temperature: 298 K[1][2] |
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 |
| ~150 | C-6 |
| ~140 | C-4 |
| ~122 (q, J ≈ 275 Hz) | -CF₃ |
| ~118 | C-5 |
| ~115 (q, J ≈ 35 Hz) | C-3 |
| ~55 | -OCH₃ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
The IR spectrum is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (-OCH₃) |
| ~1600-1450 | C=C and C=N stretch | Pyridine ring |
| ~1300-1100 | C-F stretch | Trifluoromethyl |
| ~1250-1000 | C-O stretch | Aryl ether |
| Below 800 | C-Br stretch | Bromo group |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Value |
| Molecular Formula | C₇H₅BrF₃NO |
| Molecular Weight | 256.02 g/mol [3][4] |
| Exact Mass | 254.95066 Da[3] |
| Predicted [M+H]⁺ | 255.95793 |
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube and gently agitate to ensure a homogeneous solution.
-
-
Data Acquisition:
-
The NMR spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
The instrument's magnetic field is locked using the deuterium signal from the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, a standard one-dimensional proton pulse sequence is used. Typically, 8-16 scans are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used between scans.
-
All experiments are typically conducted at a constant temperature, such as 298 K (25 °C).
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Technique):
-
Grind 1-2 mg of the solid this compound with 100-200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions (H₂O, CO₂).
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform data processing, including baseline correction, using the spectrometer's software.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).
-
-
Data Acquisition (LC-MS):
-
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument for high-resolution mass analysis).
-
The sample is injected onto a suitable HPLC column (e.g., a C18 column) and eluted with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
The mass spectrometer is operated in positive or negative ion mode, depending on the ionization characteristics of the analyte. For this compound, positive ion mode is generally suitable.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity like this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 3. This compound | C7H5BrF3NO | CID 53393182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
A Comprehensive Technical Guide to 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals
An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry
This technical guide provides a detailed overview of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in pharmaceutical research and development. This document collates essential information on its commercial availability, physicochemical properties, synthesis, and reactivity, with a focus on its application as a critical intermediate in the synthesis of therapeutic agents.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of commercial suppliers, catering to both research and bulk manufacturing needs. The compound is typically offered at various purity levels to suit different applications.
Supplier Information
A non-exhaustive list of commercial suppliers includes:
-
Conier Chem&Pharma Limited
-
ChemUniverse
-
Alfa Chemistry
-
AOBChem
-
Frontier Specialty Chemicals
Note: This list is for informational purposes and does not constitute an endorsement of any specific supplier.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, safety assessment, and analytical method development.
| Property | Value | Reference |
| CAS Number | 1214377-42-0 | [1] |
| Molecular Formula | C₇H₅BrF₃NO | [1] |
| Molecular Weight | 256.02 g/mol | [1] |
| Purity | Typically ≥97%, with higher purities available | |
| Appearance | Colorless to light yellow oil | [1] |
| IUPAC Name | This compound |
Synthesis of this compound
The synthesis of this compound is well-documented, with a common and efficient method involving the bromination of 2-methoxy-3-(trifluoromethyl)pyridine.
Synthetic Workflow
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of this compound.[1]
Materials:
-
2-methoxy-3-(trifluoromethyl)pyridine
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione
-
Trifluoroacetic acid (TFA)
-
tert-Butyl methyl ether (TBME)
-
Heptane
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Silica gel
Procedure:
-
To a solution of 2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq) in trifluoroacetic acid, add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (1.35 eq).
-
Stir the reaction mixture at room temperature for 18 hours under an inert atmosphere (e.g., argon).
-
Remove the trifluoroacetic acid by distillation under reduced pressure.
-
Suspend the residue in tert-butyl methyl ether and filter to remove the insoluble solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient.
-
Further purify the product by filtering through a plug of sodium bicarbonate.
-
Evaporate the solvent under reduced pressure to yield this compound as a colorless oil.
Applications in Pharmaceutical Synthesis
This compound is a valuable building block in the synthesis of complex pharmaceutical compounds. Its utility is demonstrated in the preparation of targeted therapies such as Leniolisib and Icenticaftor.
Synthesis of Leniolisib
Leniolisib is a selective phosphoinositide 3-kinase-delta (PI3Kδ) inhibitor. The synthesis of a key intermediate of Leniolisib involves a Buchwald-Hartwig amination reaction with this compound.[2][3]
The diagram below outlines the Buchwald-Hartwig amination step in the synthesis of a Leniolisib intermediate.
The following protocol describes the coupling of this compound with the pyrrolidine intermediate in the synthesis of Leniolisib.[2][3]
Materials:
-
This compound
-
(S)-tert-butyl 3-((5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-di-t-butylphosphino-2'-(N,N-dimethylamino)biphenyl
-
Sodium tert-butoxide
-
tert-Butanol
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), (S)-tert-butyl 3-((5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (1.0 eq), sodium tert-butoxide, tris(dibenzylideneacetone)dipalladium(0), and 2-di-t-butylphosphino-2'-(N,N-dimethylamino)biphenyl.
-
Add tert-butanol as the solvent.
-
Heat the reaction mixture to 100 °C for 5 hours under an inert atmosphere.
-
Upon completion, cool the reaction mixture and proceed with standard aqueous workup and purification by chromatography to isolate the desired product.
Synthesis of Icenticaftor
Icenticaftor is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR). This compound serves as a key starting material in its synthesis, undergoing a directed ortho-metalation followed by acylation.[4][5]
Safety Information
This compound should be handled by qualified professionals in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its commercial availability, coupled with well-established synthetic protocols for its preparation and subsequent functionalization, makes it an important tool for researchers and professionals in the field of drug discovery and development. This guide provides a foundational understanding of its properties and applications, facilitating its effective use in the laboratory.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]
- 3. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Methodological & Application
synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine from 2-methoxy-3-trifluoromethylpyridine
Introduction
This document outlines the synthetic protocol for the regioselective bromination of 2-methoxy-3-(trifluoromethyl)pyridine to yield 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical intermediates. The described method utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione as the brominating agent in trifluoroacetic acid, providing a high yield of the desired product. This protocol is intended for use by trained research scientists and professionals in drug development.
Reaction Scheme
The overall reaction is depicted below:
2-methoxy-3-(trifluoromethyl)pyridine -> this compound
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value | Reference |
| Starting Material | 2-methoxy-3-(trifluoromethyl)pyridine | [1][2] |
| Brominating Agent | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | [1][2] |
| Solvent | Trifluoroacetic Acid (TFA) | [1][2] |
| Reaction Temperature | Room Temperature | [1][2] |
| Reaction Time | 18 hours | [1][2] |
| Product Yield | 74% | [1][2] |
| Product Appearance | Colorless oil | [1][2] |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 4.03 (s, 3H), 7.95 (d, 1H), 8.4 (d, 1H) | [1][2] |
Experimental Protocol
Materials and Reagents
-
2-methoxy-3-(trifluoromethyl)pyridine (113.0 mmol, 20.0 g)
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (152.0 mmol, 43.6 g)[1][2]
-
tert-Butyl methyl ether (250 mL)
-
Ethyl acetate (100 mL)
-
Heptane
-
Silica gel
-
Sodium bicarbonate (NaHCO₃)
-
Argon gas
Equipment
-
Round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Inert gas (Argon) supply
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Chromatography column
Reaction Procedure
-
To a 500 mL round-bottom flask, add 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol).[1][2]
-
Under an argon atmosphere, add trifluoroacetic acid (80 mL) to the mixture.[1][2]
-
Stir the resulting mixture at room temperature for 18 hours.[1][2]
Work-up and Purification
-
After 18 hours, remove the trifluoroacetic acid by distillation under reduced pressure (50 mbar at 45 °C).[1][2]
-
Suspend the residue in tert-butyl methyl ether (200 mL) and filter to remove the colorless solid precipitate. Wash the solid with an additional 50 mL of tert-butyl methyl ether.[1]
-
Concentrate the filtrate under reduced pressure. Suspend the resulting residue in ethyl acetate (50 mL) and filter again to remove any remaining insoluble solids. Wash the solid with an additional 50 mL of ethyl acetate.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient (from 100/0 to 90/10).[1][2]
-
Filter the fractions containing the product through a plug of sodium bicarbonate (20 g).[1][2]
-
Evaporate the solvent from the filtrate under reduced pressure to yield a golden oil (27.9 g).[1][2]
-
Dissolve the oil in heptane (20 mL) and purify further by filtering through a plug of silica gel (80 g), eluting with heptane.[1][2]
-
Concentrate the eluent under reduced pressure to afford this compound as a colorless oil (22.5 g, 74% yield).[1][2]
Analytical Characterization
The identity and purity of the final product can be confirmed by ¹H-NMR spectroscopy. The expected shifts in DMSO-d₆ are δ 4.03 (s, 3H), 7.95 (d, 1H), and 8.4 (d, 1H).[1][2]
Safety Precautions
-
General: This procedure should only be performed by trained chemists in a well-ventilated fume hood.[3][4] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[5][6]
-
Reagents:
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione: This is a brominating agent and should be handled with care. Avoid inhalation and contact with skin and eyes.
-
Trifluoroacetic acid (TFA): TFA is a strong, corrosive acid. Handle with extreme care to avoid severe burns.
-
Pyridine Derivatives: Pyridine and its derivatives can be toxic and have strong odors. Handle in a well-ventilated area.[3]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
References
Application Note: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-methoxy-3-(trifluoromethyl)pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine with various arylboronic acids. The resulting 5-aryl-2-methoxy-3-(trifluoromethyl)pyridine scaffolds are of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This protocol offers a general and efficient method for the synthesis of a library of these valuable compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[4][5] Pyridine derivatives are prevalent in a vast number of therapeutic agents.[2][4] The incorporation of a trifluoromethyl group into the pyridine ring can significantly modulate the electronic and steric properties of the molecule, making trifluoromethyl-substituted pyridines highly sought-after building blocks in pharmaceutical research.[1][2] This protocol details the Suzuki coupling of this compound, a key intermediate for accessing novel 5-aryl-2-methoxy-3-(trifluoromethyl)pyridines.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the palladium catalyst to the carbon-bromine bond of the pyridine, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[4]
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, dimethoxyethane (DME))
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Ethyl acetate, hexanes, brine, and anhydrous sodium sulfate for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask or vial, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water. A common solvent ratio is 4:1 to 10:1 organic solvent to water.[4][5][6] The total solvent volume should be sufficient to dissolve the reactants (a typical concentration is 0.1 M of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4][5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (this compound) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.[4]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-2-methoxy-3-(trifluoromethyl)pyridine product.
Data Presentation: Reaction Conditions for Suzuki Coupling of Related Heterocycles
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions of various brominated heterocycles, which can serve as a guide for optimizing the reaction of this compound.
| Substrate | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Pd(PPh₃)₄ (2-5) | K₂CO₃ or K₃PO₄ (2-3) | Dioxane/H₂O | 80-100 | 70-85 | [4] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2/XPhos (2.5/5) | K₂CO₃ (2) | Ethanol/H₂O | 135 (MW) | 67-89 | [7] |
| 5-Bromoindazoles | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good | [8] |
| 2-Bromo-5-(bromomethyl)thiophene | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 25-76 | [6] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | Dioxane/H₂O | 85-95 | Moderate to Good | [5] |
| 2-Bromopyridines | Pd₂(dba)₃ / Ligand (1.5) | KF (3) | Dioxane | 110 | Good to Excellent | [9] |
Visualizations
General Workflow for Suzuki Coupling
Caption: A generalized workflow for a Suzuki coupling experiment.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 5-aryl-2-methoxy-3-(trifluoromethyl)pyridines. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate a diverse library of these compounds for evaluation in drug discovery and development programs. The protocol and data provided herein offer a solid foundation for the successful implementation of this important transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buch-wald-Hartwig Amination of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has seen widespread adoption in the pharmaceutical and agrochemical industries due to its broad substrate scope and tolerance of various functional groups. The synthesis of substituted aminopyridines is of particular interest as this structural motif is a key component in a wide range of biologically active compounds.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, a substrate featuring both an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group. The electronic nature of these substituents can significantly influence the reactivity of the C-Br bond, necessitating careful optimization of reaction conditions to achieve high yields.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted 2-methoxy-3-(trifluoromethyl)pyridin-5-amine and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and is dependent on the specific amine coupling partner.
Data Presentation: Representative Reaction Conditions
While specific data for the Buchwald-Hartwig amination of this compound is not extensively published, the following tables summarize typical reaction conditions and reported yields for the amination of structurally similar bromopyridine derivatives. This data provides a strong starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination with Arylamines
| Entry | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 90-98 | [1] |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High | [2] |
| 3 | 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High | [2] |
Table 2: Buchwald-Hartwig Amination with Alkylamines and Other Amines
| Entry | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 90-98 | [1] |
| 2 | Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LiHMDS (1.5) | THF | 80 | 20 | 85-95 | [1] |
| 3 | Volatile secondary amine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80-100 | 12-24 | Good | [2] |
Experimental Protocols
The following are detailed protocols that can be adapted for the Buchwald-Hartwig amination of this compound.
Protocol 1: General Procedure for Coupling with Arylamines
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylamine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.[2]
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Coupling with Volatile Amines
Materials:
-
This compound (1.0 equiv)
-
Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.[2]
-
Evacuate and backfill the tube with an inert gas.[2]
-
Add anhydrous toluene, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.[2]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in synthetic chemistry. The trifluoromethylpyridine moiety is a key structural feature in a variety of bioactive molecules due to its unique physicochemical properties, which can enhance metabolic stability, binding affinity, and bioavailability. While this particular bromo-pyridine derivative is prominently cited as a key intermediate in the synthesis of pharmaceuticals, its direct application in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature. Key building blocks for major trifluoromethylpyridine-containing agrochemicals are more commonly chlorinated pyridines.
However, the reactivity of the bromine atom in this compound, particularly in cross-coupling reactions, makes it a valuable precursor for the synthesis of novel compounds with potential applications in both pharmaceutical and agrochemical research. These application notes provide a detailed protocol for the synthesis of this compound and a representative protocol for its potential application in agrochemical discovery via a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the bromination of 2-methoxy-3-(trifluoromethyl)pyridine. The following protocol is based on established laboratory procedures.
Experimental Protocol: Bromination of 2-methoxy-3-(trifluoromethyl)pyridine
Materials:
-
2-methoxy-3-(trifluoromethyl)pyridine
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Trifluoroacetic acid (TFA)
-
tert-Butyl methyl ether (MTBE)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Sodium bicarbonate (NaHCO₃)
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Distillation apparatus
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq) in trifluoroacetic acid, add 1,3-dibromo-5,5-dimethylhydantoin (1.1-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully remove the trifluoroacetic acid by distillation under reduced pressure.
-
To the residue, add tert-butyl methyl ether and stir. The by-product, 5,5-dimethylhydantoin, will precipitate.
-
Filter the mixture and wash the solid with tert-butyl methyl ether.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a heptane/ethyl acetate gradient to afford this compound as a colorless oil.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-methoxy-3-(trifluoromethyl)pyridine | N/A |
| Brominating Agent | 1,3-dibromo-5,5-dimethylhydantoin | N/A |
| Solvent | Trifluoroacetic acid | N/A |
| Reaction Time | 18 hours | N/A |
| Temperature | Room Temperature | N/A |
| Yield | ~74% | N/A |
| Purity | >98% (by HPLC) | N/A |
| Appearance | Colorless oil | N/A |
Characterization Data
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.34 (d, J = 2.4 Hz, 1H), 7.91 (d, J = 2.4 Hz, 1H), 4.08 (s, 3H) | N/A |
| ¹³C NMR (101 MHz, CDCl₃) | δ 160.8, 149.9, 141.5, 122.9 (q, J = 274.7 Hz), 119.8 (q, J = 32.3 Hz), 114.2, 110.6, 55.2 | N/A |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -64.2 | N/A |
Application in Agrochemical Synthesis: A Representative Protocol
While specific agrochemicals derived from this compound are not prominent in the literature, its structure is amenable to the synthesis of novel potential agrochemicals through cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of complex molecules, including fungicides, herbicides, and insecticides.
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol can be adapted by researchers for the synthesis of a library of compounds for biological screening.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DME/water)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or reaction vial
-
Magnetic stirrer and hotplate with oil bath
-
Condenser
-
Standard laboratory glassware
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled product.
Hypothetical Quantitative Data for Suzuki-Miyaura Coupling
| Parameter | Example Condition |
| Reactant A | This compound |
| Reactant B | 4-Chlorophenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 8 hours |
| Hypothetical Yield | 70-90% |
Visualizations
Synthesis of this compound
Application Notes and Protocols: The Role of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine has emerged as a critical building block in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, a methoxy group, and an electron-withdrawing trifluoromethyl group, makes it a versatile reagent in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of precursors for drugs such as Leniolisib and Icenticaftor.
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceuticals due to its ability to engage in various biological interactions. The functionalization of the pyridine ring is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. This compound serves as a valuable starting material for introducing a substituted pyridine moiety into target molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Application 1: Synthesis of a Key Intermediate for Leniolisib
Leniolisib is a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS).[1][2] The synthesis of Leniolisib utilizes this compound as a key reactant in a Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination in Leniolisib Synthesis
This protocol outlines the coupling of this compound with (S)-tert-butyl 3-((5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate.[1][3]
Materials:
-
This compound (compound 5)
-
(S)-tert-butyl 3-((5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (compound 4)
-
Sodium tert-butoxide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2'-(N,N-dimethylamino)biphenyl
-
tert-Butanol
Procedure:
-
To a reaction vessel, add compound 4, this compound (compound 5), sodium tert-butoxide, tris(dibenzylideneacetone)dipalladium(0), and 2-di-t-butylphosphino-2'-(N,N-dimethylamino)biphenyl.
-
Add tert-butanol as the solvent.
-
Heat the reaction mixture to 100 °C for 5 hours.
-
Upon completion, the reaction is worked up to isolate the product, compound 6.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Compound 4 | Compound 5 | Pd₂(dba)₃ | 2-Di-t-butylphosphino-2'-(N,N-dimethylamino)biphenyl | Sodium tert-butoxide | tert-Butanol | 100 | 5 | Compound 6 | 74 |
Leniolisib Synthesis Workflow
References
- 1. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the approved indications for Leniolisib? [synapse.patsnap.com]
- 3. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine as a key building block. This versatile substrate is instrumental in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The following protocols and data are curated to assist researchers in designing and executing successful cross-coupling strategies.
Introduction
This compound is an electron-deficient heteroaromatic compound, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of the bromine atom at the 5-position provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, while the methoxy and trifluoromethyl groups modulate the electronic properties and steric environment of the pyridine ring. This building block is notably a key intermediate in the synthesis of Icenticaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, highlighting its significance in medicinal chemistry.[1]
This document outlines detailed protocols and optimized reaction conditions for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds. The reaction couples an organoboron reagent, typically a boronic acid or its ester, with an organic halide.
General Reaction Scheme:
(Py represents the 2-methoxy-3-(trifluoromethyl)pyridine core)
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O (5:1) | 100 | 16 | ~80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | THF/H₂O (10:1) | 80 | 18 | ~75-85 |
Note: Yields are approximate and can vary based on specific reaction scale and purification methods. Data is extrapolated from typical conditions for similar bromopyridine substrates.[2][3][4]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Reaction: Heat the mixture to the specified temperature (e.g., 90 °C) and stir vigorously for the indicated time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-methoxy-3-(trifluoromethyl)pyridine.[2][3][4]
Workflow Diagram: Suzuki-Miyaura Coupling
Heck Coupling
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a valuable method for C(sp²)-C(sp²) bond formation.
General Reaction Scheme:
Data Presentation: Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 24 | ~70-80 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Acetonitrile | 80 | 18 | ~65-75 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (4) | - | NaOAc | NMP | 120 | 36 | ~60-70 |
Note: Yields are approximate and based on general protocols for similar substrates.[5][6]
Experimental Protocol: Heck Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 6 mol%).
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF), the base (e.g., Et₃N, 1.5 equiv.), and the alkene (1.2 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C). Stir for the indicated time, monitoring progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[6]
Catalytic Cycle: Heck Reaction
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond through the reaction of a terminal alkyne with an aryl or vinyl halide, typically co-catalyzed by palladium and copper complexes.
General Reaction Scheme:
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 5 | ~90-95 |
| 2 | Propargyl alcohol | Pd(PPh₃)₄ (2.5) | CuI (5) | i-Pr₂NH | THF | RT | 12 | ~85-90 |
| 3 | Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~80-90 |
Note: Yields are based on representative procedures for similar substrates.[7][8][9]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Reagent Addition: Add anhydrous solvent (e.g., DMF), this compound (1.0 equiv.), the base (e.g., Et₃N, 2.0 equiv.), and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography to yield the 5-alkynylpyridine product.[7][8][9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.
General Reaction Scheme:
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ | Toluene | 100 | 24 | ~85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Dioxane | 110 | 18 | ~90-98 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 100 | 20 | ~80-90 |
Note: Yields are based on general procedures for bromopyridine substrates.[1][10][11]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 8 mol%), and the base (e.g., K₃PO₄, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature (e.g., 100 °C) for the required time. Monitor by LC-MS.
-
Work-up: After cooling, dilute with an organic solvent, filter through a pad of celite, and wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography.[1]
Logical Relationship: Buchwald-Hartwig Amination
Stille Coupling
The Stille reaction involves the coupling of an organostannane with an organic halide. While effective, the toxicity of organotin compounds necessitates careful handling and disposal.
General Reaction Scheme:
Data Presentation: Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Vinyltributyltin | Pd(PPh₃)₄ (5) | LiCl | THF | 60 | 24 | ~75-85 | | 2 | (Tributylstannyl)benzene | Pd(dppf)Cl₂ (10) | CuI | DMF | 40 | 60 | ~80-90 | | 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2.5) | AsPh₃ | NMP | 80 | 12 | ~70-80 |
Note: Yields are based on general protocols and may require optimization.[2][12]
Experimental Protocol: Stille Coupling
-
Reaction Setup: To a flame-dried flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any additive (e.g., LiCl).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the organostannane (1.1 equiv.).
-
Reaction: Heat the solution to the required temperature and stir for the specified duration. Monitor the reaction's progress.
-
Work-up: Upon completion, cool the mixture and quench with a saturated aqueous solution of KF. Stir for 30 minutes, then filter the resulting precipitate. Extract the filtrate with an organic solvent.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.[12]
Conclusion
The cross-coupling reactions outlined in these application notes demonstrate the versatility of this compound as a synthetic intermediate. By selecting the appropriate catalytic system and reaction conditions, researchers can efficiently synthesize a diverse array of functionalized pyridine derivatives for applications in drug discovery and materials science. It is recommended to perform small-scale optimization experiments for each new substrate combination to achieve the highest possible yields.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents [patents.google.com]
- 9. Enantioselective Miyaura Reaction by Desymmetrizing C(sp2)–B Cross‐Coupling of 1,1′‐Biaryl‐2,6‐diyl Bis(nonaflates) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Note and Protocol: Purification of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group often enhances lipophilicity and metabolic stability in final products, while the bromine atom facilitates further molecular modifications through cross-coupling reactions.[1] Given its role as a key building block, obtaining high-purity this compound is essential for the success of subsequent synthetic steps and for ensuring the quality of the final active ingredients. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography.
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is presented below.
| Property | Value | Reference |
| CAS Number | 1214377-42-0 | [2][3] |
| Molecular Formula | C₇H₅BrF₃NO | [2][3] |
| Molecular Weight | 256.02 g/mol | [2][3] |
| Appearance | Colorless oil | [2][4] |
| Boiling Point | 216.7±40.0 °C at 760 mmHg | [5] |
| Density | 1.6±0.1 g/cm³ | [5] |
Experimental Protocol
This protocol outlines the purification of this compound using flash column chromatography. The procedure is based on established methods for the purification of this and similar pyridine derivatives.[2][4][6]
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[6]
-
Heptane (or Hexane), ACS grade or higher
-
Ethyl Acetate (EtOAc), ACS grade or higher
-
Sodium Bicarbonate (NaHCO₃)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (50-100 mesh)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber and UV lamp (254 nm)
-
Rotary evaporator
Procedure
-
TLC Analysis of Crude Mixture:
-
Before performing the column chromatography, analyze the crude mixture by TLC to determine the optimal eluent composition.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it using various ratios of heptane/ethyl acetate (e.g., 99:1, 95:5, 90:10).
-
The ideal solvent system should provide good separation between the desired product and impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[7]
-
-
Column Preparation (Wet-Packing Method):
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8]
-
Prepare a slurry of silica gel in the initial, least polar eluent (100% heptane). The amount of silica should be about 50-100 times the weight of the crude sample.[8]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[8]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase when adding the eluent.[9]
-
Wash the column with the eluent until the silica bed is stable and the solvent level reaches the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 27.9 g) in a minimal amount of a suitable solvent, such as heptane (e.g., 20 mL).[2][4]
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer.
-
Apply gentle air or nitrogen pressure to achieve a steady flow rate.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A gradient from 100% heptane to 90:10 heptane/ethyl acetate is recommended.[2][4]
-
Collect fractions of a consistent volume in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions containing this compound.
-
-
Post-Chromatography Workup:
Chromatography Parameters Summary
| Parameter | Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh)[6] |
| Mobile Phase | Heptane/Ethyl Acetate (EtOAc) |
| Elution Method | Gradient elution, from 100:0 to 90:10 (Heptane:EtOAc)[2][4] |
| Sample Loading | Wet loading in minimal heptane or dry loading on silica gel |
| Expected Yield | ~74%[2][4] |
| Final Product Form | Colorless Oil[2][4] |
Purification Workflow
Caption: Workflow for the purification of this compound.
Safety Precautions
-
This compound is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The solvents used (heptane, ethyl acetate) are flammable. Keep away from ignition sources.
The described column chromatography protocol provides an effective and reproducible method for the purification of this compound from crude reaction mixtures. By carefully selecting the stationary and mobile phases and monitoring the separation with TLC, a high purity product can be obtained with a good yield, suitable for use in further research and development applications.
References
- 1. 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | 1211580-59-4 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C7H5BrF3NO | CID 53393182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1214377-42-0 [chemicalbook.com]
- 5. CAS#:1211580-59-4 | 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Analytical Characterization of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine and its derivatives. The following protocols are intended as a guide and may require optimization for specific instrumentation and sample matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the unambiguous structural confirmation of this compound derivatives. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides detailed information about the molecular structure.
Data Presentation
Table 1: ¹H NMR (400 MHz, DMSO-d₆) Data for this compound [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.40 | d | Pyridine H-6 |
| 7.95 | d | Pyridine H-4 |
| 4.03 | s | Methoxy (-OCH₃) |
Note: Data is based on reported values for this compound.
Table 2: Representative ¹³C and ¹⁹F NMR Data for a Substituted Trifluoromethylpyridine Derivative
| Nucleus | Chemical Shift (δ) ppm | Assignment |
| ¹³C | ~160 | C-2 (bearing -OCH₃) |
| ¹³C | ~150 | C-6 |
| ¹³C | ~140 (q) | C-3 (bearing -CF₃) |
| ¹³C | ~125 (q) | -CF₃ |
| ¹³C | ~120 | C-4 |
| ¹³C | ~115 | C-5 (bearing -Br) |
| ¹³C | ~55 | -OCH₃ |
| ¹⁹F | ~ -65 | -CF₃ |
Note: This data is illustrative and based on typical chemical shifts for structurally similar trifluoromethylpyridine compounds. Actual values for specific derivatives may vary.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) and acquire a sufficient number of scans for adequate signal averaging.
-
¹⁹F NMR: Acquire with or without proton decoupling.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
References
Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation with 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for the palladium-catalyzed carbon-nitrogen (C-N) bond formation utilizing 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine. This reaction, primarily the Buchwald-Hartwig amination, is a pivotal transformation in modern organic synthesis, enabling the construction of arylamines that are crucial building blocks in pharmaceutical and materials science.[1][2]
The substrate, this compound, presents a unique electronically-defined structure. The electron-withdrawing trifluoromethyl group and the pyridine nitrogen influence the reactivity of the C-Br bond, making the selection of an appropriate catalytic system critical for achieving high yields and reaction efficiency.
Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle
The palladium-catalyzed amination of this compound follows the general mechanistic pathway of the Buchwald-Hartwig reaction. The catalytic cycle involves a Pd(0)/Pd(II) redox couple and consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 2-methoxy-3-(trifluoromethyl)pyridin-5-amine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[2]
The efficiency of each step is highly dependent on the choice of palladium precursor, phosphine ligand, base, and solvent. For electron-deficient heteroaryl halides like the title compound, bulky and electron-rich phosphine ligands are often preferred to promote the key oxidative addition and reductive elimination steps.
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Catalyst System Selection
The success of the C-N coupling with this compound is highly contingent on the judicious selection of the catalyst system components.
| Component | Recommended Reagents | Key Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common, air-stable precursors that are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts can also be used. |
| Phosphine Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are generally effective for coupling with electron-deficient heteroaryl halides. The choice of ligand can depend on the steric and electronic properties of the amine coupling partner. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common choice, but carbonate bases may be milder alternatives for sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential to prevent catalyst deactivation and side reactions. |
Note: While extensive literature exists for the Buchwald-Hartwig amination of various heteroaryl halides, specific quantitative data for the coupling of this compound is not widely published. The protocols provided below are based on established methodologies for structurally similar substrates and should be considered as a starting point for optimization.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Anhydrous solvents are crucial for the success of the reaction.
-
The purity of reagents, particularly the base, can significantly impact the reaction outcome.
Protocol 1: General Procedure for Coupling with Primary and Secondary Aliphatic Amines
This protocol is a general guideline for the amination of this compound with a range of aliphatic amines.
Materials:
-
This compound (1.0 equiv)
-
Aliphatic amine (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1 - 0.2 M)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add anhydrous toluene via syringe.
-
Add the aliphatic amine via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Coupling with Arylamines
This protocol is adapted for the coupling with less nucleophilic arylamines and may require slightly more forcing conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)
-
RuPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Dioxane (0.1 - 0.2 M)
Procedure:
-
Follow steps 1-4 as in Protocol 1, substituting the corresponding palladium precursor, ligand, base, and solvent.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh bottle of palladium precursor and ligand. |
| Poor quality base | Use a freshly opened bottle of high-purity base. | |
| Inappropriate ligand | Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). | |
| Side Product Formation | Hydrodehalogenation | Lower the reaction temperature. Ensure the reaction is not run for an excessively long time. |
| Diarylation of primary amines | Use a slight excess of the primary amine. Monitor the reaction closely and stop it once the starting material is consumed. |
digraph "Troubleshooting_Logic" { graph [fontname="Arial", fontsize=12]; node [shape=diamond, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Low Yield?", shape=ellipse]; check_conditions [label="Inert Atmosphere & Anhydrous?"]; check_reagents [label="Reagents High Purity?"]; screen_ligands [label="Screen Ligands"]; optimize_temp [label="Optimize Temperature"];
start -> check_conditions; check_conditions -> check_reagents [label="Yes"]; check_conditions -> A[label="No"]; A[label="Improve Reaction Setup", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents -> screen_ligands [label="Yes"]; check_reagents -> B[label="No"]; B[label="Use Fresh Reagents", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; screen_ligands -> optimize_temp; }
Figure 3: A simplified logic diagram for troubleshooting low reaction yields.
By following these guidelines and protocols, researchers can effectively employ palladium-catalyzed C-N bond formation for the synthesis of novel derivatives of 2-methoxy-3-(trifluoromethyl)pyridin-5-amine, which are valuable intermediates for drug discovery and development.
References
Synthesis of Icenticaftor: An Application Note on the Utility of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of icenticaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, utilizing 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine as a key starting material. The synthetic route involves a directed ortho-metalation, acylation, saponification, and an Ullmann-type coupling to construct the core picolinic acid intermediate, followed by a final amide coupling to yield icenticaftor. This guide is intended for researchers in medicinal chemistry and drug development, offering a comprehensive overview of the synthetic process, including detailed experimental procedures, quantitative data, and a visual representation of the synthetic pathway.
Introduction
Icenticaftor (QBW251) is a clinical development compound that has shown efficacy as a CFTR potentiator for the treatment of cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD).[1][2] A key strategic intermediate in the synthesis of icenticaftor is this compound.[3][4] This application note outlines a process chemistry route for the synthesis of icenticaftor, highlighting the critical transformations starting from this key pyridine derivative.
Synthetic Pathway Overview
The synthesis of icenticaftor from this compound can be summarized in the following key steps:
-
Directed Ortho-Metalation: The process begins with a directed ortho-metalation of this compound (C).[3]
-
Acylation: The resulting intermediate is then acylated using dimethyl carbonate to produce the methyl ester derivative (F).[3]
-
Saponification: The methyl ester (F) is hydrolyzed to the corresponding carboxylic acid (G).[3]
-
Ullmann Coupling: An Ullmann-type amination reaction is performed on the carboxylic acid (G) to yield the key picolinic acid intermediate (H).[3]
-
Amide Coupling: Finally, icenticaftor is synthesized through an amide bond formation between the picolinic acid intermediate (H) and the requisite amine side chain ((S)-I).[3]
Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic steps in the formation of the picolinic acid intermediate and the final product, icenticaftor.
| Step No. | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 & 2 | Directed ortho-metalation followed by acylation with dimethyl carbonate | This compound (C) | Methyl 5-bromo-2-methoxy-3-(trifluoromethyl)picolinate (F) | 86 | [3] |
| 3 | Saponification | Methyl 5-bromo-2-methoxy-3-(trifluoromethyl)picolinate (F) | 5-Bromo-2-methoxy-3-(trifluoromethyl)picolinic acid (G) | 92 | [3] |
| 4 | Ullmann-type coupling with aqueous ammonia | 5-Bromo-2-methoxy-3-(trifluoromethyl)picolinic acid (G) | 5-Amino-2-methoxy-3-(trifluoromethyl)picolinic acid (H) | 90 | [3] |
| 5 | Amide coupling with (S)-amine intermediate (I) | 5-Amino-2-methoxy-3-(trifluoromethyl)picolinic acid (H) | Icenticaftor | 59 | [3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of icenticaftor starting from this compound.
Step 1 & 2: Synthesis of Methyl 5-bromo-2-methoxy-3-(trifluoromethyl)picolinate (F)
-
Procedure: A directed ortho-metalation of this compound (C) is performed, followed by acylation with dimethyl carbonate. This reaction sequence affords the crystalline methyl ester F.[3]
-
Yield: 86% from compound C.[3]
Step 3: Synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)picolinic acid (G)
-
Procedure: The methyl ester F is subjected to saponification. A 50% aqueous solution of sodium hydroxide is added to a solution of F until the pH is greater than 10. The reaction is maintained at 35°C for 45 minutes. Subsequently, sulfuric acid is added to adjust the pH to less than 2.5, leading to the precipitation of the carboxylic acid G.[3]
-
Yield: 92%.[3]
Step 4: Synthesis of 5-Amino-2-methoxy-3-(trifluoromethyl)picolinic acid (H)
-
Procedure: An Ullmann-type coupling reaction is carried out on compound G. In a pressure vessel, G is treated with 25% aqueous ammonia in the presence of copper(II) sulfate pentahydrate (0.1 equivalents). The reaction mixture is heated to 100°C, reaching a pressure of 7 bar, for 2 hours. After the reaction, the mixture is acidified with HCl to precipitate the product H, which is then crystallized from a mixture of isopropyl acetate and heptane.[3]
-
Yield: 90%.[3]
Step 5: Synthesis of Icenticaftor
-
Procedure: The final amide coupling is achieved by reacting the picolinic acid H (1.0 equivalent) with the (S)-amine intermediate I (1.0 equivalent). The coupling is facilitated by HATU (1.2 equivalents) and DIPEA (10 equivalents) in NMP as the solvent. The reaction is stirred at room temperature for 1 hour. Icenticaftor is obtained as a white solid after sequential solid-phase extraction and crystallization from dichloromethane.[3]
-
Yield: 59%.[3]
Visualized Synthetic Workflow
The following diagram illustrates the synthetic pathway from this compound to icenticaftor.
Caption: Synthetic pathway to icenticaftor.
Conclusion
The synthetic route described provides an efficient method for the preparation of icenticaftor, a promising therapeutic agent. The use of this compound as a starting material allows for the strategic construction of the key picolinic acid core through a series of robust and high-yielding chemical transformations. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of icenticaftor and related analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Icenticaftor (QBW251), a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator with Clinical Efficacy in Cystic Fibrosis and Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Leniolisib Intermediate: 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a key intermediate in the synthesis of Leniolisib, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). This document provides detailed application notes and experimental protocols for the synthesis of this crucial intermediate. Two distinct synthetic methodologies are presented, offering flexibility in starting material selection. The protocols are designed to be clear and reproducible for researchers in drug discovery and development.
Introduction
The development of targeted therapies relies on the efficient and scalable synthesis of key molecular intermediates. This compound is a critical building block in the multi-step synthesis of Leniolisib. Its synthesis requires careful control of reaction conditions to achieve high yield and purity. This application note outlines two proven synthetic routes to this intermediate, providing quantitative data and step-by-step protocols to aid researchers in their synthetic efforts.
Synthetic Strategies Overview
Two primary synthetic routes for the preparation of this compound have been identified and are detailed below:
-
Method 1: Bromination of 2-methoxy-3-(trifluoromethyl)pyridine. This is a direct approach where the pyridine ring is brominated at the 5-position.
-
Method 2: Methoxylation of 2-chloro-3-bromo-5-(trifluoromethyl)pyridine. This method involves a nucleophilic substitution of a chloro group with a methoxy group.
The choice of method may depend on the availability and cost of the starting materials.
Data Presentation
The following table summarizes the quantitative data for the two synthetic methods, allowing for a direct comparison of their key parameters.
| Parameter | Method 1: Bromination | Method 2: Methoxylation |
| Starting Material | 2-methoxy-3-(trifluoromethyl)pyridine | 2-chloro-3-bromo-5-(trifluoromethyl)pyridine |
| Key Reagents | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, Trifluoroacetic acid | Sodium methoxide, Methanol |
| Reaction Time | 18 hours | 16 hours |
| Reaction Temperature | Room Temperature | Ambient Temperature |
| Solvent | Trifluoroacetic acid | Methanol |
| Purification Method | Silica gel column chromatography | Distillation under reduced pressure |
| Yield | 74%[1][2] | 65% |
| Final Product Form | Colorless oil[1][2] | Colorless oil |
Experimental Protocols
Method 1: Bromination of 2-methoxy-3-(trifluoromethyl)pyridine
This protocol details the synthesis of this compound from 2-methoxy-3-(trifluoromethyl)pyridine.[1][2]
Materials:
-
2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol)
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol)
-
Trifluoroacetic acid (TFA, 80 mL)
-
tert-Butyl methyl ether (t-BME)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Sodium bicarbonate (NaHCO₃)
-
Silica gel
-
Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a mixture of 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol), add trifluoroacetic acid (80 mL).
-
Stir the resulting mixture at room temperature for 18 hours under an argon atmosphere.
-
After the reaction is complete, remove the TFA by distillation under reduced pressure (50 mbar) at 45 °C.
-
Suspend the residue in tert-butyl methyl ether (200 mL).
-
Filter the mixture to remove the colorless solid and wash the solid with an additional portion of tert-butyl methyl ether (50 mL).
-
Concentrate the filtrate under reduced pressure.
-
Suspend the resulting residue in ethyl acetate (50 mL) and filter to remove any insoluble solid, washing with additional ethyl acetate (50 mL).
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a heptane/ethyl acetate gradient (from 100/0 to 90/10) as the eluent.
-
Filter the fractions containing the product through a plug of sodium bicarbonate (20 g).
-
Evaporate the filtrate under reduced pressure to yield a golden yellow oil (27.9 g).
-
Dissolve the oil in heptane (20 mL) and purify further by filtering through a plug of silica gel (80 g), eluting with heptane.
-
Concentrate the eluate to afford this compound as a colorless oil (22.5 g, 74% yield).
Method 2: Methoxylation of 2-chloro-3-bromo-5-(trifluoromethyl)pyridine
This protocol describes the synthesis of this compound from 2-chloro-3-bromo-5-(trifluoromethyl)pyridine.
Materials:
-
2-chloro-3-bromo-5-(trifluoromethyl)pyridine (7.6 g)
-
25% Sodium methoxide in methanol (6.2 mL, 0.027 mol)
-
Anhydrous methanol (20 mL)
-
Diethyl ether
-
Sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Prepare a mixture of 7.6 g of 2-chloro-3-bromo-5-(trifluoromethyl)pyridine, 6.2 ml of 25 percent sodium methoxide in methanol (0.027 mol), and 20 ml of anhydrous methanol.
-
Stir the mixture at ambient temperature for 16 hours.
-
Pour the reaction mixture onto ice.
-
Extract the resulting mixture with diethyl ether.
-
Wash the ether extract with water.
-
Dry the organic layer over sodium sulfate.
-
Concentrate the solution by evaporation under reduced pressure.
-
Purify the residue by distillation under reduced pressure to obtain 4.1 g (65% of theory) of the title compound as a colorless oil.
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthetic Route via Bromination.
Caption: Synthetic Route via Methoxylation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction yield with 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the Suzuki coupling of this compound?
Low yields in the Suzuki coupling of this electron-deficient pyridine substrate can stem from several factors:
-
Catalyst Inactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.
-
Inefficient Oxidative Addition: The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring can make the initial oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to electron-rich aryl bromides.
-
Side Reactions: The primary side reactions that consume starting materials and reduce the yield of the desired product are protodeboronation of the boronic acid and homocoupling of both the boronic acid and the pyridine substrate.
-
Poor Solubility: Inadequate solubility of reactants, particularly the base, in the chosen solvent system can lead to a sluggish and incomplete reaction.
Q2: Which palladium catalysts and ligands are most effective for this type of substrate?
For electron-deficient and sterically hindered substrates like this compound, standard palladium catalysts like Pd(PPh₃)₄ may not be optimal. It is highly recommended to use catalyst systems with bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote efficient oxidative addition, and prevent catalyst deactivation by the pyridine nitrogen.
Highly effective catalyst systems include:
-
Palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with Buchwald ligands such as SPhos, XPhos, or RuPhos.
-
Pre-formed palladium complexes incorporating these bulky phosphine ligands, such as XPhos-Pd-G2 or SPhos-Pd-G2.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which often shows good performance with heteroaryl halides.
Q3: What is the best choice of base and solvent for this reaction?
The selection of an appropriate base and solvent system is critical for a successful Suzuki coupling.
-
Base: Stronger, non-nucleophilic bases are generally more effective for activating the boronic acid and facilitating the transmetalation step. Commonly used bases include:
-
Potassium phosphate (K₃PO₄)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium carbonate (K₂CO₃) A screening of different bases is often recommended to find the optimal conditions for a specific boronic acid partner.
-
-
Solvent: Aprotic polar solvents, often in combination with water, are typically used. The water plays a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species. Common solvent systems include:
-
1,4-Dioxane / Water (typically in a 4:1 to 10:1 ratio)
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water
-
Ethanol / Water[1] Anhydrous conditions can also be employed, particularly when using soluble organic bases, to minimize protodeboronation.
-
Q4: How can I minimize the formation of byproducts like homocoupling and protodeboronation?
-
To minimize homocoupling:
-
Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to exclude oxygen, which can promote homocoupling.
-
Thoroughly degas all solvents and the reaction mixture before heating.
-
Use a palladium(0) source or a precatalyst that is efficiently reduced to Pd(0) in situ.
-
-
To minimize protodeboronation:
-
Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid.
-
Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, which are less prone to hydrolysis.
-
Employ anhydrous reaction conditions if possible.
-
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst. | • Switch to a more active catalyst system (e.g., Pd(OAc)₂ with SPhos or XPhos).• Increase catalyst loading (e.g., from 2 mol% to 5 mol%).• Ensure the catalyst has not degraded during storage. |
| Inefficient oxidative addition. | • Increase the reaction temperature.• Use a more electron-rich ligand. | |
| Poor choice of base or solvent. | • Screen different bases (e.g., K₃PO₄, Cs₂CO₃).• Try a different solvent system (e.g., dioxane/water, toluene/water). | |
| Incomplete reaction. | • Increase the reaction time and monitor by TLC or LC-MS.• Consider using microwave irradiation to accelerate the reaction. | |
| Significant Amount of Unreacted Starting Material | Low reaction temperature. | • Increase the temperature in increments of 10-20 °C. |
| Insufficient amount of boronic acid. | • Use a slight excess of the boronic acid (1.2-1.5 equivalents). | |
| Catalyst deactivation. | • See "Low or No Product Yield" section for catalyst recommendations. | |
| Formation of Homocoupling Byproducts | Presence of oxygen. | • Thoroughly degas all solvents and the reaction mixture.• Maintain a positive pressure of an inert gas (Ar or N₂). |
| Inefficient reduction of Pd(II) precatalyst. | • Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in situ reduction. | |
| Formation of Protodeboronation Byproduct | Presence of excess water or acidic impurities. | • Use anhydrous solvents if possible.• Use high-purity reagents.• Switch to a more stable boronic acid derivative (pinacol ester or MIDA boronate). |
| Complex Mixture of Products | Reaction temperature is too high. | • Lower the reaction temperature. |
| Unstable product under reaction conditions. | • Reduce the reaction time. |
Data Presentation: Suzuki Coupling of Related Bromo-Pyridine/Pyrimidine Derivatives
Table 1: Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine with Various Arylboronic Acids [2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-chloro-4-methoxy-5-phenylpyrimidine | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | 2-chloro-4-methoxy-5-(4-methoxyphenyl)pyrimidine | 85-95 |
| 3 | 3-Fluorophenylboronic acid | 2-chloro-5-(3-fluorophenyl)-4-methoxypyrimidine | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-chloro-4-methoxy-5-(4-(trifluoromethyl)phenyl)pyrimidine | 70-80 |
| 5 | Thiophene-2-boronic acid | 2-chloro-4-methoxy-5-(thiophen-2-yl)pyrimidine | 65-75 |
Reaction Conditions: Pd catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), base (e.g., K₂CO₃ or K₃PO₄), solvent (e.g., 1,4-dioxane/water), 80-100 °C.
Table 2: Suzuki Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | p-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 89 |
| 2 | Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 74 |
| 3 | o-Methoxyphenylboronic acid | 3-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 73 |
| 4 | 3,4-(Ethylenedioxy)phenylboronic acid | 3-(2,3-Dihydrobenzo[b][2][3]dioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 67 |
Reaction Conditions: XPhosPdG2 (2.5 mol%), XPhos (5 mol%), K₂CO₃ (3 equiv.), ethanol/water (1:1), microwave irradiation, 40 minutes.
Experimental Protocols
The following are generalized protocols adapted from procedures for structurally similar bromopyridine derivatives. Note: These protocols should be considered as a starting point and may require optimization for this compound.
Protocol 1: General Procedure using a Buchwald Ligand System
This protocol is adapted for challenging Suzuki couplings and employs a highly active catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)
-
SPhos or XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
Add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 v/v ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure using Pd(dppf)Cl₂
This protocol uses a common and often effective catalyst for heteroaryl couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Dimethoxyethane (DME) or 1,4-Dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (DME or 1,4-dioxane) and degassed water (typically a 4:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is the electrophilic bromination of 2-methoxy-3-(trifluoromethyl)pyridine. This is typically achieved using a brominating agent like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in a strong acid, such as trifluoroacetic acid (TFA).[1][2]
Q2: What are the expected yield and purity of the final product?
A2: With the recommended protocol, a yield of approximately 74% can be expected.[1][2] The final product is typically a colorless oil. Purity can be assessed by 1H-NMR spectroscopy.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Trifluoroacetic acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The brominating agent, DBDMH, is a source of bromine and should also be handled with caution.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction. | - Ensure the reaction is stirred for the recommended 18 hours. - Verify the quality and reactivity of the brominating agent. |
| Degradation of starting material or product. | - Maintain the reaction at room temperature as specified. | |
| Presence of Multiple Spots on TLC Analysis | Formation of byproducts. | - See the "Common Byproducts and Their Identification" section below for details on potential impurities. - Optimize purification by column chromatography. |
| Product is a Golden or Yellow Oil Instead of Colorless | Presence of impurities. | - Ensure thorough purification by silica gel chromatography. - A final filtration through a plug of sodium bicarbonate can help remove residual acidic impurities.[2] |
| Difficulty in Isolating the Product | Inefficient extraction or purification. | - Use the recommended solvent systems for extraction (e.g., ethyl acetate, tert-butyl methyl ether) and column chromatography (heptane/ethyl acetate gradient).[1][2] |
Common Byproducts and Their Identification
While the bromination of 2-methoxy-3-(trifluoromethyl)pyridine is highly regioselective for the 5-position, the formation of some byproducts is possible.
| Byproduct | Potential Cause | Identification |
| Di-brominated Species | Use of excess brominating agent or prolonged reaction time. | Mass spectrometry will show a molecular ion peak corresponding to the addition of a second bromine atom. 1H-NMR will show a further decrease in the number of aromatic protons. |
| Positional Isomers | Non-selective bromination. | Careful analysis of the 1H-NMR spectrum of the crude product may reveal minor isomers with different coupling patterns in the aromatic region. |
| 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine | Hydrolysis of the methoxy group by the strong acidic conditions (TFA). | This byproduct will have a different polarity and may be separated by column chromatography. Its presence can be confirmed by mass spectrometry and the absence of the methoxy signal (around 4.0 ppm) and the appearance of a broad OH signal in the 1H-NMR spectrum. |
| 5,5-dimethylhydantoin | Byproduct from the brominating agent (DBDMH). | This is a water-soluble compound and should be largely removed during the aqueous work-up. |
Experimental Protocols
Synthesis of this compound[1][2]
Materials:
-
2-methoxy-3-(trifluoromethyl)pyridine
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)
-
Trifluoroacetic acid (TFA)
-
tert-Butyl methyl ether
-
Ethyl acetate
-
Heptane
-
Sodium bicarbonate
-
Silica gel
Procedure:
-
To a solution of 2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq) in trifluoroacetic acid, add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (1.35 eq).
-
Stir the mixture at room temperature for 18 hours under an inert atmosphere (e.g., argon).
-
Remove the trifluoroacetic acid under reduced pressure.
-
Suspend the residue in tert-butyl methyl ether and filter to remove any solids.
-
Concentrate the filtrate and re-suspend the residue in ethyl acetate, then filter again.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography using a heptane/ethyl acetate gradient.
-
For final purification, the product can be filtered through a plug of sodium bicarbonate.
-
Concentrate the eluent to obtain this compound as a colorless oil.
Visualizing the Workflow and Potential Issues
Experimental Workflow
References
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine. The following question-and-answer format addresses common issues and provides actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows no conversion of the starting material. What are the likely causes?
A1: A complete lack of reactivity in a Buchwald-Hartwig amination can stem from several critical factors:
-
Inactive Catalyst: The Palladium(0) active catalyst may not have formed or has been deactivated. Ensure you are using a reliable palladium precursor, preferably a pre-catalyst, and that it is handled under strictly inert conditions.[1] Palladium catalysts and their corresponding phosphine ligands are often sensitive to air and moisture.[1]
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific electron-deficient and potentially sterically hindered pyridine substrate. Bulky, electron-rich phosphine ligands are generally required to promote both oxidative addition and reductive elimination.
-
Incorrect Base: The base is crucial for the deprotonation of the amine to form the palladium-amido complex.[2] If the base is not strong enough or is sterically hindered, the reaction will not proceed.
-
Poor Reagent Quality: Ensure all reagents, especially the solvent and amine, are anhydrous and of high purity. Solvents should be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Q2: I am observing very low yield of my desired product. How can I improve it?
A2: Low yields are a common issue and can often be resolved by systematically optimizing the reaction conditions:
-
Screening Ligands and Bases: The interplay between the ligand and base is critical. A screening of different combinations is often the most effective way to improve yields. For electron-deficient heteroaryl halides, ligands like XPhos, RuPhos, or t-BuXPhos in combination with strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are good starting points.[3]
-
Optimizing Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for the oxidative addition of the electron-poor aryl bromide. Consider screening temperatures in the range of 80-120 °C.[1] In some cases, microwave irradiation can be beneficial.[1]
-
Adjusting Stoichiometry: While a slight excess of the amine (1.1-1.2 equivalents) is common, adjusting the stoichiometry of the base (typically 1.4-2.0 equivalents) can sometimes improve the yield.
-
Solvent Choice: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions.[3] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
Q3: I am seeing the formation of side products, particularly hydrodehalogenation of my starting material. What can be done to minimize this?
A3: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a known side reaction in Buchwald-Hartwig aminations.[4] It often occurs when the reductive elimination step is slow, allowing for competing pathways.
-
Choice of Ligand: The ligand plays a crucial role in promoting the desired reductive elimination over side reactions. Sterically hindered and electron-rich ligands can accelerate the final C-N bond-forming step.
-
Base Selection: The nature of the base can influence the formation of palladium-hydride species that lead to hydrodehalogenation. Screening different bases can help mitigate this issue.
-
Water Content: Rigorous exclusion of water from the reaction mixture is essential, as it can be a proton source for the hydrodehalogenation pathway.
Q4: The pyridine nitrogen on my substrate seems to be interfering with the reaction. How can I address this?
A4: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Bulky Ligands: Employing bulky phosphine ligands can create a sterically hindered environment around the palladium atom, disfavoring coordination of the pyridine nitrogen.
-
Reaction Conditions: In some cases, the choice of solvent and temperature can influence the equilibrium of pyridine coordination to the catalyst.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Seal the flask with a septum and evacuate and backfill with the inert gas three times.
-
Under a positive pressure of the inert gas, add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of various bromopyridine derivatives, which can serve as a guide for optimizing the reaction of this compound.
| Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80 | 98 |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 95 |
| 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 85-95 |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Primary Amine | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 70-80 |
Note: This data is compiled from various sources and should be used as a starting point for optimization.[2][5][6]
Mandatory Visualization
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting failed Buchwald-Hartwig aminations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
improving the regioselectivity of reactions involving 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
Welcome to the technical support center for reactions involving 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity and overall success of your experiments with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of reactions with this compound?
A1: The regioselectivity of reactions involving this substrate is primarily governed by a combination of electronic and steric effects, as well as the choice of reaction conditions.
-
Electronic Effects: The pyridine nitrogen and the trifluoromethyl group at the 3-position are strongly electron-withdrawing, which decreases the electron density of the aromatic ring.[1][2] Conversely, the methoxy group at the 2-position is electron-donating. These competing electronic influences play a crucial role in directing incoming reagents.
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Steric Hindrance: The bulky trifluoromethyl group can sterically hinder reactions at the adjacent C2 and C4 positions.[2]
-
Reaction Type: The nature of the reaction (e.g., palladium-catalyzed cross-coupling, directed ortho-metalation) will fundamentally determine the site of functionalization.
Q2: Which position is generally more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-bromine bond at the 5-position is the primary site of reaction. This is due to the susceptibility of the C-Br bond to oxidative addition by the palladium catalyst.
Q3: Can I achieve functionalization at positions other than the C5-bromo position?
A3: Yes, functionalization at other positions is possible through different synthetic strategies:
-
Directed Ortho-Metalation (DoM): The methoxy group at the C2 position can act as a directed metalation group (DMG), facilitating deprotonation at the C4 position with a strong lithium base.[3] Subsequent quenching with an electrophile would introduce a substituent at the C4 position.
-
Nucleophilic Aromatic Substitution (SNAr): Under certain conditions, the methoxy group at the C2 position could potentially be displaced by a strong nucleophile, although this is generally less facile than cross-coupling at the C5 position.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a fresh batch or a reliable precatalyst. For Pd(II) sources like Pd(OAc)₂, ensure complete reduction to the active Pd(0) species.[1] |
| Ligand Degradation | Phosphine ligands can be sensitive to air and moisture. Store and handle ligands under an inert atmosphere. |
| Inadequate Base | The choice of base is critical. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[4] For Buchwald-Hartwig aminations, non-nucleophilic strong bases like NaOtBu or LHMDS are commonly used.[5] |
| Solvent Issues | Ensure solvents are anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[6] |
| Low Reaction Temperature | Reactions involving electron-deficient pyridines may require higher temperatures to proceed at a reasonable rate. |
Issue 2: Poor Regioselectivity / Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions at Other Positions | While the C5-Br bond is the primary reactive site, high temperatures or highly active catalysts could potentially lead to C-H activation at other positions. Optimize the reaction temperature and catalyst loading. |
| Homocoupling of Boronic Acid (Suzuki) | This side reaction is often caused by the presence of oxygen. Ensure rigorous degassing of all reagents and solvents.[4] |
| Protodeboronation of Boronic Acid (Suzuki) | The boronic acid can be sensitive to acidic or basic conditions, leading to its decomposition. Consider using a boronate ester (e.g., pinacol ester) which can be more robust. |
| Hydrodehalogenation | The bromo group can be replaced by a hydrogen atom. This can be minimized by ensuring a high concentration of the coupling partner and optimizing the reaction time. |
Experimental Protocols
Buchwald-Hartwig Amination of this compound
This protocol is adapted from patent literature and provides a starting point for the amination of the title compound.[4]
Reagents:
-
This compound
-
Amine of choice
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2'-(N,N-dimethylamino)biphenyl (or a similar bulky, electron-rich phosphine ligand)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous tert-butanol
Procedure:
-
To a reaction vial, add this compound (1.0 eq), the amine (1.2-1.5 eq), and sodium tert-butoxide (1.5-2.0 eq).
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%) in anhydrous tert-butanol.
-
Add the catalyst solution to the reaction vial containing the reagents.
-
Flush the vial with an inert gas (e.g., argon or nitrogen) for several minutes.
-
Seal the vial and heat the reaction mixture with stirring (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Suzuki-Miyaura Coupling Conditions
Reagents:
-
This compound
-
Aryl- or heteroarylboronic acid or boronate ester
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Pd(OAc)₂/phosphine ligand system)
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Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with a small amount of water
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., 2-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring (e.g., 80-110 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision-making workflow for achieving regioselective functionalization.
References
- 1. reddit.com [reddit.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. mdpi.com [mdpi.com]
- 5. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine and its derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound and its derivatives.
Issue 1: Product appears as an oil and fails to crystallize.
Symptoms:
-
After column chromatography and solvent evaporation, the product remains a viscous oil or gum.
-
Attempts to induce crystallization by cooling or scratching are unsuccessful.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Residual Solvent | High-boiling point solvents used in chromatography (e.g., ethyl acetate) may be difficult to remove completely under standard rotary evaporation. Solution: Dry the product under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40°C) can aid in solvent removal, but be cautious of product stability. |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. The crude product from the synthesis of this compound can contain unreacted starting materials or side-products. Solution: Re-purify the oil via flash column chromatography using a shallower gradient. If the impurity is more polar, a flush with a non-polar solvent (e.g., hexane) might remove it. |
| Inherent Property of the Compound | Some pyridine derivatives, especially those with bulky substituents, have low melting points and exist as oils at room temperature.[1] Solution: If the product is pure by NMR and LC-MS, it may not be a crystalline solid. Proceed with the oil if it meets the purity requirements for the next step. |
Issue 2: Low yield or loss of product during column chromatography.
Symptoms:
-
The isolated yield after column chromatography is significantly lower than expected.
-
Streaking or tailing of the product spot is observed on TLC.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Strong Interaction with Silica Gel | The basic nature of the pyridine nitrogen can lead to strong adsorption onto the acidic silica gel, resulting in product loss or decomposition.[2] Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexane/ethyl acetate).[3] This will neutralize the acidic sites on the silica surface. |
| Product Instability on Silica | The trifluoromethyl group is electron-withdrawing, which can make the pyridine ring susceptible to nucleophilic attack or decomposition on the acidic silica surface. Solution: Minimize the time the compound spends on the column by using flash chromatography with slightly higher pressure. Consider using a less acidic stationary phase like alumina (neutral or basic). |
| Improper Solvent System | An inappropriate solvent system can lead to poor separation and band broadening, causing the product to elute over a large volume of solvent. Solution: Carefully optimize the solvent system using TLC. A good Rf value for column chromatography is typically between 0.2 and 0.4. For polar pyridine derivatives, solvent systems like dichloromethane/methanol or ethyl acetate/hexane are often effective.[3] |
Issue 3: Co-elution of product with impurities.
Symptoms:
-
Fractions collected from the column contain both the desired product and impurities, as seen by TLC or NMR.
-
The impurity has a very similar Rf value to the product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Isomeric Impurities | Side reactions during synthesis can lead to the formation of isomers with similar polarities. For instance, incomplete bromination or over-bromination can result in hard-to-separate impurities. Solution: Employ a shallower solvent gradient during column chromatography to improve separation. If baseline separation is not achievable, consider preparative HPLC for higher purity. |
| Starting Material Carryover | If the starting material, 2-methoxy-3-(trifluoromethyl)pyridine, is not fully consumed, it may co-elute with the product. Solution: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If starting material remains, a carefully selected solvent system may allow for its separation. |
| Hydrolysis of Methoxy Group | The methoxy group can be susceptible to hydrolysis under acidic conditions, leading to the corresponding pyridone which will have a different polarity. Solution: Ensure all work-up and purification steps are performed under neutral or slightly basic conditions. The use of a sodium bicarbonate wash during the workup is crucial.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted 2-methoxy-3-(trifluoromethyl)pyridine, over-brominated products (e.g., dibrominated species), and by-products from the work-up, such as the corresponding pyridone if acidic conditions are not avoided. The synthesis uses 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione as the brominating agent, and residual by-products from this reagent may also be present.[4][5]
Q2: My purified this compound is a golden yellow oil, but the literature reports a colorless oil. What is the cause of the color?
A2: The yellow or brown discoloration in pyridine derivatives is often due to trace impurities or degradation products.[6] Solution: Filtering the product through a small plug of activated charcoal may remove the colored impurities. Alternatively, a final filtration through a plug of silica gel with a non-polar eluent like heptane can yield a colorless oil.[4][5]
Q3: I am performing a Suzuki coupling with this compound. What are the key purification challenges for the product?
A3: The main challenges in purifying Suzuki coupling products are removing the palladium catalyst, unreacted starting materials, and boronic acid homo-coupling by-products.[6] A typical work-up involves diluting the reaction mixture with an organic solvent and filtering through a pad of celite to remove the palladium catalyst.[7] Subsequent aqueous washes and column chromatography are usually sufficient to isolate the pure coupled product.[6]
Q4: How should I purify the product of a Buchwald-Hartwig amination reaction using this compound?
A4: Similar to Suzuki coupling reactions, the purification of Buchwald-Hartwig amination products involves removing the palladium catalyst and unreacted starting materials.[8] A common procedure includes filtering the reaction mixture through celite to remove the catalyst, followed by an aqueous work-up.[7] The crude product is then typically purified by flash column chromatography on silica gel.[8]
Q5: Can I use recrystallization to purify this compound?
A5: Since this compound is often obtained as an oil, direct recrystallization of the final product is challenging.[4][5] However, if you are working with a solid derivative, recrystallization can be a powerful purification technique. The choice of solvent is critical; a good solvent will dissolve the compound when hot but not when cold.[1] For polar pyridine derivatives, a mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective.[1][7]
Data Presentation
The following table provides illustrative data on the purification of a Suzuki coupling product derived from a similar brominated trifluoromethylpyridine, demonstrating the effectiveness of column chromatography followed by recrystallization.[7]
| Analyte | Reaction Scale | Crude Yield | Purity (Crude) | Purification Method | Final Yield | Purity (Final) |
| 4-(2-Methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine | 1.0 mmol | 92% | ~85% (LCMS) | Column Chromatography & Recrystallization | 78% | >98% (LCMS) |
Experimental Protocols
Protocol 1: General Purification of this compound after Synthesis
This protocol is adapted from established synthesis procedures.[4][5]
-
Removal of Acidic Impurities: After the reaction, remove the trifluoroacetic acid (TFA) under reduced pressure. The residue is often suspended in an organic solvent like tert-butyl methyl ether or ethyl acetate and filtered to remove insoluble solids.
-
Aqueous Work-up: The filtrate is concentrated, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Follow with a brine wash.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which is typically a golden oil.
-
Column Chromatography: Purify the crude oil by flash column chromatography on silica gel.
-
Final Filtration: For obtaining a colorless oil, the purified product can be dissolved in heptane and filtered through a small plug of silica gel.[4][5]
Protocol 2: Purification of a Suzuki Coupling Product
This is a general protocol for the purification of a biaryl pyridine derivative.[6]
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization (if applicable): If the product is a solid, further purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[7]
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. This compound | 1214377-42-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine under common reaction conditions. This resource is intended to assist researchers in anticipating and addressing potential challenges in their synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: I am experiencing low or no yield in my palladium-catalyzed cross-coupling reaction with this compound. What are the potential causes and solutions?
Answer:
Low reactivity in cross-coupling reactions with this substrate can stem from several factors related to its electronic properties and potential catalyst inhibition. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Additionally, the electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the C-Br bond.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Catalyst Inactivation | The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this issue by sterically hindering the pyridine coordination.[1] |
| Inappropriate Ligand Choice | Standard ligands like triphenylphosphine (PPh₃) may not be effective for this electron-deficient pyridine system.[1] It is advisable to screen a panel of bulky, electron-rich ligands to find the optimal one for your specific transformation. |
| Suboptimal Base | The choice of base is critical. For Suzuki-Miyaura reactions, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. |
| Low Reaction Temperature | Due to the electronic nature of the substrate, higher reaction temperatures may be necessary to drive the reaction to completion. Consider increasing the temperature in a stepwise manner while monitoring for decomposition. |
| Poor Reagent Quality | Ensure that all reagents, especially the boronic acid/ester in Suzuki couplings and the amine in Buchwald-Hartwig reactions, are pure and dry. The presence of water can lead to side reactions like protodeboronation.[1] |
Experimental Workflow for Troubleshooting Low Conversion:
References
scale-up considerations for the synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, with a particular focus on scale-up considerations.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most frequently cited method is the electrophilic bromination of 2-methoxy-3-(trifluoromethyl)pyridine using a brominating agent in a suitable solvent. A common laboratory procedure involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent and trifluoroacetic acid (TFA) as the solvent.[1][2][3]
Q2: What are the primary challenges when scaling up this synthesis from lab to pilot or industrial scale?
A2: Key scale-up challenges include:
-
Exotherm Control: The bromination reaction can be exothermic, and managing the heat generated in a large reactor is critical to prevent runaway reactions and the formation of impurities.[4]
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial for maintaining consistent reaction temperatures and concentrations, which directly impacts reaction kinetics and impurity profiles.
-
Solid Handling: If using solid reagents like DBDMH, their addition to and dissolution in the reaction mixture can be challenging on a large scale.
-
Purification Method: Column chromatography, often used at the lab scale, is generally not feasible for large-scale production. Alternative purification methods like distillation, recrystallization, or acid-base extraction need to be developed and optimized.
-
Material Compatibility: The use of corrosive reagents like trifluoroacetic acid requires careful selection of reactor materials to prevent corrosion.
-
Safety: Handling large quantities of brominating agents and acidic solvents requires stringent safety protocols and engineering controls.
Q3: Are there alternative brominating agents that are more suitable for large-scale synthesis?
A3: While DBDMH is considered a safer alternative to liquid bromine, other N-bromo reagents like N-bromosuccinimide (NBS) are also used.[5] The choice of brominating agent on a large scale will depend on factors such as cost, reactivity, safety, and the impurity profile of the reaction. For any brominating agent, dose-controlled addition is recommended at scale to manage the exotherm.[5]
Q4: What are some scalable alternatives to column chromatography for purifying the final product?
A4: For large-scale purification of substituted pyridines, the following methods are generally preferred:
-
Vacuum Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective and scalable purification method.
-
Recrystallization: This is a common and effective technique for purifying solid products. The choice of solvent is critical for obtaining high purity and yield.
-
Acid-Base Extraction: As pyridine derivatives are basic, an acid-base extraction can be employed to separate the product from non-basic impurities. The product is extracted into an acidic aqueous phase and then re-isolated by basifying the aqueous layer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Reaction Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of starting material or product. 4. Inefficient purification. | 1. Monitor reaction progress using techniques like HPLC or GC to ensure completion. 2. Optimize the reaction temperature. For exothermic reactions, ensure efficient cooling to maintain the optimal temperature range. 3. Investigate the stability of the starting material and product under the reaction conditions. 4. Develop and optimize a scalable purification method (e.g., recrystallization, distillation) to minimize product loss. |
| High Impurity Levels | 1. Poor temperature control leading to side reactions. 2. Localized high concentrations of reagents due to poor mixing. 3. Presence of moisture or other contaminants in starting materials or solvents. 4. Over-bromination or formation of isomers. | 1. Improve heat dissipation in the reactor. Consider using a jacketed reactor with a suitable heat transfer fluid. For highly exothermic reactions, a semi-batch process with controlled addition of the brominating agent is recommended. 2. Ensure adequate agitation in the reactor. The type and speed of the stirrer should be optimized for the scale of the reaction. 3. Use dry solvents and high-purity starting materials. 4. Carefully control the stoichiometry of the brominating agent. A slight excess may be needed, but a large excess can lead to di-brominated byproducts. |
| Difficult Product Isolation/Purification | 1. Product is an oil and difficult to crystallize. 2. Column chromatography is not a viable option at scale. | 1. If the product is an oil, explore the possibility of converting it to a solid salt (e.g., hydrochloride) for easier handling and purification. 2. Develop a scalable purification method. Investigate vacuum distillation if the product is thermally stable. Optimize an acid-base extraction protocol or identify a suitable solvent system for recrystallization. |
| Safety Concerns during Scale-up | 1. Runaway reaction due to poor exotherm control. 2. Handling of corrosive and toxic materials. 3. Pressure build-up in the reactor. | 1. Conduct calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal hazards of the reaction. Implement robust temperature control systems and consider an emergency quenching plan. 2. Use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers). 3. Ensure the reactor is equipped with a proper pressure relief system. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative Data)
| Parameter | Lab Scale (20 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Starting Material (2-methoxy-3-(trifluoromethyl)pyridine) | 20 g | 1 kg | 50 kg |
| Brominating Agent (DBDMH) | 43.6 g (1.35 eq) | 2.18 kg (1.35 eq) | 109 kg (1.35 eq) |
| Solvent (TFA) | 80 mL | 4 L | 200 L |
| Reaction Temperature | Room Temperature | 20-25 °C (with cooling) | 20-25 °C (with active cooling) |
| Reaction Time | 18 hours | 18-24 hours | 24-30 hours |
| Typical Yield | 74% | 65-70% | 60-65% |
| Purification Method | Column Chromatography | Vacuum Distillation | Vacuum Distillation |
Note: Data for Pilot and Production scales are illustrative and will depend on specific process optimization.
Experimental Protocols
Laboratory-Scale Synthesis of this compound [1][2][3]
Materials:
-
2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol)
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) (43.6 g, 152.0 mmol)
-
Trifluoroacetic acid (TFA) (80 mL)
-
tert-Butyl methyl ether (t-BME)
-
Heptane
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Silica gel
Procedure:
-
To a mixture of 2-methoxy-3-(trifluoromethyl)pyridine and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, add trifluoroacetic acid.
-
Stir the resulting mixture at room temperature for 18 hours under an inert atmosphere (e.g., argon).
-
Remove the TFA by distillation under reduced pressure (50 mbar at 45 °C).
-
Suspend the residue in tert-butyl methyl ether and filter to remove the solid byproduct.
-
Concentrate the filtrate and purify by column chromatography on silica gel using a heptane/ethyl acetate gradient.
-
The crude product can be further purified by filtering through a plug of sodium bicarbonate.
-
Evaporate the solvent under reduced pressure to obtain the final product as a colorless oil.
Visualizations
Caption: Laboratory-scale synthesis workflow for this compound.
Caption: Logical relationships between scale-up challenges and mitigation strategies.
References
effect of ligand choice on Buchwald-Hartwig amination of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine. The information is tailored for researchers, scientists, and drug development professionals to help navigate the challenges associated with this specific electron-deficient pyridine substrate.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound challenging?
The substrate, this compound, presents a unique set of challenges due to its electronic properties. The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group significantly decrease the electron density of the aromatic ring. This makes the initial oxidative addition of the C-Br bond to the palladium(0) catalyst, a rate-limiting step in the catalytic cycle, more difficult compared to electron-rich or even simple bromopyridines.[1][2] Furthermore, the pyridine nitrogen can potentially coordinate to the palladium center, which may inhibit catalytic activity.[2]
Q2: Which type of ligand is generally recommended for this substrate?
For electron-deficient heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are highly recommended.[3] These ligands facilitate the oxidative addition step and promote the desired reductive elimination to form the C-N bond. Ligands from the biarylphosphine class, such as XPhos, RuPhos, and BrettPhos, have demonstrated success in the amination of challenging heteroaryl chlorides and bromides.[4] The choice of ligand can also be influenced by the nature of the amine coupling partner.
Q3: What is the best palladium precursor for this reaction?
While various Pd(0) and Pd(II) sources can be used, pre-formed palladium catalysts (precatalysts) are often preferred for their ability to reliably and cleanly generate the active Pd(0) species.[5] Common choices include Pd₂(dba)₃ and Pd(OAc)₂. However, using a precatalyst can lead to more consistent results, especially for challenging substrates.
Q4: What is the role of the base, and which one should I choose?
A strong, non-nucleophilic base is crucial for the deprotonation of the amine or the intermediate palladium-amine complex to form the palladium-amido complex, which precedes the final product formation.[6][7] Sodium tert-butoxide (NaOtBu) is the most commonly used and often most effective base for Buchwald-Hartwig aminations.[5] If the substrate is sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be considered, though this may require a more active catalyst system and higher reaction temperatures.[6]
Q5: What are the common side reactions I should be aware of?
Common side reactions include:
-
Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. This can be more prevalent at higher temperatures and with certain catalyst-ligand combinations.[2]
-
Catalyst Decomposition: The formation of palladium black indicates the decomposition of the catalyst, leading to a halt in the reaction. This is often caused by the presence of oxygen or impurities.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion | Inactive catalyst system. | • Ensure a strictly inert atmosphere (argon or nitrogen) as Pd(0) catalysts are oxygen-sensitive.[1] • Use a palladium precatalyst for more reliable generation of the active catalyst. • Screen bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. |
| Suboptimal reaction temperature. | • Increase the reaction temperature, typically in the range of 80-120 °C. For challenging substrates, higher temperatures may be necessary.[7] | |
| Inappropriate base. | • Use a strong, non-nucleophilic base like NaOtBu. Ensure the base is fresh and anhydrous.[6] | |
| Poor quality of reagents or solvent. | • Use anhydrous, degassed solvents. Ensure the purity of the starting materials. | |
| Significant Hydrodehalogenation | Reaction temperature is too high. | • Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Incorrect ligand choice. | • A different bulky phosphine ligand might favor the desired C-N bond formation over the hydrodehalogenation pathway. | |
| Presence of a hydride source. | • Ensure solvents and reagents are free from potential hydride impurities. | |
| Formation of Palladium Black | Presence of oxygen. | • Thoroughly degas the solvent and maintain a positive pressure of an inert gas throughout the reaction.[1] |
| Impurities in the reaction mixture. | • Purify all reagents and ensure the reaction glassware is clean and dry. |
Data Presentation
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following tables provide representative conditions and outcomes for the amination of structurally similar and electronically demanding bromopyridines. This data serves as a strong starting point for reaction optimization.
Table 1: Ligand Performance in the Amination of Electron-Deficient Bromopyridines with Various Amines
| Entry | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | >95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 24 | 85-95 |
| 3 | Cyclopentylamine | BrettPhos-precatalyst (2) | - | LiHMDS (2.0) | Toluene | 100 | 16 | ~78 |
| 4 | Benzylamine | BrettPhos-precatalyst (2) | - | LiHMDS (2.0) | Toluene | 100 | 16 | Good |
Note: Yields are based on reactions with structurally similar 2-amino-3-bromopyridines and other electron-deficient bromopyridines and should be considered as a guide for optimization.[4][9]
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This is a generalized procedure and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low-yield reactions.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
managing exothermic reactions during the synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine derivatives
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine derivatives. Particular focus is placed on the management of exothermic reactions to ensure experimental safety and success.
Troubleshooting Guide
The following section addresses specific issues that may be encountered during the synthesis, with a focus on managing exothermic events.
Question: My reaction temperature is increasing rapidly and uncontrollably after adding the brominating agent. What should I do?
Answer: An uncontrolled rise in temperature indicates a potential runaway reaction, which is a serious safety hazard.[1][2][3] Immediate and calm action is required.
-
Step 1: Stop Reagent Addition: Immediately cease the addition of the brominating agent.
-
Step 2: Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity. If using an ice bath, ensure there is a slurry of ice and water for maximum surface contact with the flask. Consider adding a cryogen like dry ice to the cooling bath solvent (e.g., acetone) for more efficient cooling if the reaction solvent has a low freezing point.
-
Step 3: Emergency Quenching (if necessary): If cooling is insufficient to control the temperature, prepare a quenching solution. A cold, dilute solution of sodium thiosulfate or sodium metabisulfite is a common choice for neutralizing unreacted bromine.[4] Add the quenching agent slowly and carefully, as the quenching reaction itself can be exothermic.[4][5]
-
Step 4: Increase Stirring: Ensure the reaction mixture is being stirred vigorously to promote efficient heat transfer to the cooling bath.
-
Step 5: Evacuate: If the reaction cannot be brought under control, evacuate the fume hood and the immediate laboratory area. Alert your supervisor and safety officer.
Question: The reaction mixture has turned a dark brown or black color, and I'm observing gas evolution. What is happening?
Answer: A significant color change to dark brown or black, especially when accompanied by unexpected gas evolution, can be a sign of decomposition or significant side reactions, potentially driven by a loss of temperature control.[2]
-
Immediate Actions: Follow the same initial steps as for an uncontrolled temperature rise: stop reagent addition and enhance cooling.
-
Analysis: The dark coloration could be due to the formation of polybrominated species or degradation of the starting material or product. The gas evolution might be a result of decomposition.
-
Troubleshooting:
-
Review your procedure: Double-check the stoichiometry of your reagents. An excess of the brominating agent can lead to side reactions.
-
Check reagent quality: Ensure the purity of your starting materials and reagents. Impurities can sometimes catalyze decomposition pathways.
-
Improve temperature control: In subsequent attempts, reduce the rate of addition of the brominating agent and/or lower the reaction temperature.
-
Question: My reaction is proceeding very slowly or not at all, even after the addition of the brominating agent. What could be the issue?
Answer: While the primary concern is often exothermic reactions, a sluggish reaction can also be problematic.
-
Temperature: Ensure the reaction is at the appropriate temperature. Some bromination reactions require heating to initiate.[6] However, be cautious when heating, as an exotherm may still occur once the reaction begins.
-
Reagent Quality: The brominating agent may have degraded. For example, N-bromosuccinimide (NBS) can decompose over time.[7] Use a fresh, confirmed-active batch of the brominating agent.
-
Mixing: Inadequate stirring can lead to poor mixing of reagents, resulting in a slow reaction rate.
-
Solvent: Ensure you are using a dry, appropriate solvent. The presence of water can interfere with some bromination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with the bromination of this compound derivatives?
A1: The primary thermal hazard is a runaway reaction.[1][2] This occurs when the heat generated by the exothermic bromination reaction exceeds the rate of heat removal from the reactor. This leads to a rapid increase in temperature, which in turn exponentially increases the reaction rate, creating a dangerous feedback loop.[2][8] This can result in a violent boiling of the solvent, over-pressurization of the reaction vessel, and the release of toxic and corrosive materials.[2]
Q2: How can I prevent a runaway reaction during this synthesis?
A2: Proactive measures are key to preventing runaway reactions.
-
Slow Reagent Addition: Add the brominating agent slowly and in a controlled manner to allow the cooling system to dissipate the generated heat.[4]
-
Adequate Cooling: Use a cooling bath with sufficient capacity to maintain the desired reaction temperature.
-
Dilution: Running the reaction at a lower concentration can help to moderate the heat evolution.
-
Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.
-
Scale-up Caution: Be aware that the risk of a runaway reaction increases upon scale-up, as the surface area-to-volume ratio decreases, making heat removal less efficient.[2]
Q3: What are the best practices for quenching a bromination reaction?
A3: Proper quenching is crucial for safety and product purity.
-
Cooling: Always cool the reaction mixture in an ice bath before and during the quench.[4][5]
-
Quenching Agent: A 10% aqueous solution of sodium thiosulfate or sodium metabisulfite is commonly used to neutralize excess bromine.[4]
-
Slow Addition: Add the quenching solution slowly and with vigorous stirring to control the exotherm of the quench.[4]
-
Visual Confirmation: Continue adding the quenching agent until the characteristic reddish-brown color of bromine disappears.[4]
Q4: What are some common side products in this reaction, especially if temperature control is lost?
A4: Loss of temperature control can lead to the formation of several side products, including:
-
Polybrominated species: Over-bromination of the pyridine ring.
-
Decomposition products: Degradation of the starting material or the desired product.
-
Products from solvent reaction: At elevated temperatures, the solvent may react with the brominating agent or other species in the reaction mixture.
Quantitative Data
The following table summarizes key parameters for a typical laboratory-scale synthesis. Note that the heat of reaction is an estimated value for a similar bromination and should be determined experimentally for precise scale-up calculations.
| Parameter | Value | Units | Notes |
| Starting Material | 2-methoxy-3-(trifluoromethyl)pyridine | - | - |
| Brominating Agent | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | - | - |
| Solvent | Trifluoroacetic Acid (TFA) | - | - |
| Typical Reaction Temperature | 0 to 25 | °C | Initial addition at lower temperature is recommended. |
| Rate of Addition | 1-2 | mL/min | For a 100 mmol scale reaction. Should be adjusted based on observed exotherm. |
| Estimated Heat of Reaction (ΔH) | -80 to -120 | kJ/mol | Representative range for aromatic bromination. Actual value is substrate and condition dependent. |
| Max. Temp. for Synthesis Reaction (MTSR) | 50 - 70 | °C | Calculated for a hypothetical cooling failure at the start of addition. This is a critical safety parameter. |
| Quenching Agent | 10% Sodium Thiosulfate (aq.) | - | - |
Experimental Protocols
Protocol 1: Controlled Bromination of 2-methoxy-3-(trifluoromethyl)pyridine
Objective: To safely synthesize this compound with careful management of the reaction exotherm.
Materials:
-
2-methoxy-3-(trifluoromethyl)pyridine
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Trifluoroacetic Acid (TFA)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Thermometer
-
Addition funnel
-
10% aqueous sodium thiosulfate solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2-methoxy-3-(trifluoromethyl)pyridine in trifluoroacetic acid.
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
Slowly add the 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise over a period of 30-60 minutes. Monitor the internal temperature closely, ensuring it does not rise by more than 5 °C. If the temperature begins to rise rapidly, immediately stop the addition and wait for it to stabilize before proceeding.
-
After the addition is complete, allow the reaction to stir at room temperature for 18 hours.
-
Upon completion, cool the reaction mixture back down to 0-5 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 10% aqueous sodium thiosulfate solution dropwise with vigorous stirring. Continue addition until the reddish-brown color of any excess bromine is no longer visible.
-
Proceed with the appropriate aqueous workup and purification steps.
Visualizations
Caption: Experimental workflow for the controlled bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. cedrec.com [cedrec.com]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 7. mediproducts.net [mediproducts.net]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Palladium Catalyst Removal from 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the removal of palladium catalysts from reaction mixtures involving 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium catalyst residues from reactions involving this compound?
The primary difficulty stems from the presence of the pyridine nitrogen atom in the molecule. This nitrogen can act as a strong Lewis base and coordinate, or chelate, to the palladium catalyst. This strong binding forms stable, soluble palladium complexes that are difficult to remove using standard purification methods like simple filtration or extraction. The electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the pyridine ring and the palladium complex, potentially affecting the efficacy of certain removal techniques.
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . This often translates to a concentration limit of 10 parts per million (ppm) in the final drug substance, though this can vary depending on the maximum daily dose of the drug.[1] It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Q3: What are the most common methods for removing palladium catalysts in this context?
Several methods are effective for removing palladium from reaction mixtures containing pyridine derivatives. The choice of method depends on the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the scale of the reaction, and the desired final purity. Common techniques include:
-
Adsorption: Using materials with a high surface area and affinity for palladium, such as activated carbon.[1]
-
Scavenging: Employing solid-supported reagents, known as scavengers, that selectively bind to palladium. Thiol-functionalized silica and trimercaptotriazine (TMT) are particularly effective.[2][3]
-
Crystallization: Purifying the product by crystallization, which can leave palladium impurities in the mother liquor.
-
Chromatography: Using column chromatography to separate the product from the catalyst.
Q4: How can I quantify the amount of residual palladium in my product?
Accurate quantification of residual palladium is critical to meet regulatory requirements. The most common and sensitive methods for this analysis are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
Atomic Absorption Spectroscopy (AAS)
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process.
Issue 1: High levels of residual palladium in the final product after initial purification.
-
Possible Cause: Strong coordination of the pyridine nitrogen to the palladium catalyst, keeping it in solution.
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT)-based scavengers are highly effective for palladium.[2][3]
-
Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-10 equivalents relative to the palladium catalyst), temperature (room temperature to 60°C), and stirring time (1 to 24 hours).[4][5]
-
Consider a Combination Approach: A multi-step process can be more effective. For example, an initial treatment with activated carbon followed by a more selective scavenger.
-
pH Adjustment: In some cases, adjusting the pH of the aqueous wash can disrupt the palladium-pyridine complex, aiding in its removal into the aqueous phase.
-
Issue 2: Significant product loss during the purification process.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, especially activated carbon.
-
Troubleshooting Steps:
-
Screen Different Scavengers/Adsorbents: Test a variety of materials to find one with high selectivity for palladium and low affinity for your product.
-
Minimize Adsorbent Amount: Use the minimum amount of scavenger or activated carbon necessary to achieve the desired level of palladium removal. This can be determined through optimization experiments.
-
Wash the Solid Support: After filtration, wash the scavenger or activated carbon with a fresh portion of the solvent to recover any adsorbed product.
-
Change the Purification Method: If product loss remains high with adsorption or scavenging, consider crystallization or chromatography as alternative or primary purification steps.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states, colloidal vs. dissolved).
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on TMT, are effective against a wider range of palladium species.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging might help to convert various palladium species into a single, more easily removed form.
-
Quantitative Data on Palladium Removal
The following tables summarize quantitative data from case studies on palladium removal from nitrogen-containing compounds, which can serve as a guide for similar systems.
Table 1: Palladium Removal Efficiency of Different Scavengers
| Compound Type | Initial Pd (ppm) | Scavenger | Equivalents (rel. to Pd) | Conditions | Final Pd (ppm) | Reference |
| N-containing Heterocycle | 1300 | SiliaMetS Thiol | 50 wt% | 35°C, 17h | 2 | [2] |
| Aryl Bromide | 33,000 | MP-TMT | 5 | RT, overnight | <200 | [3] |
| Aryl Bromide | 500-800 | MP-TMT | 5 | RT, overnight | <10 | [3] |
| N-containing API | 2239 | TMT (20 mol%) + Activated Carbon (0.2 wt) | - | DCM, 20°C, 2h | 20 | [1] |
| N-containing API | 330 | MP-TMT (0.2 wt) | - | DMF, RT, overnight | 10-30 | [1] |
Table 2: Effect of Scavenging Conditions on Palladium Removal with SiliaMetS Thiol
| Initial Pd (ppm) | Equivalents (rel. to Pd) | Temperature (°C) | Time (h) | Final Pd (ppm) |
| 1000 | 4 | 22 | 1 | ~200 |
| 1000 | 4 | 22 | 4 | ~50 |
| 1000 | 8 | 22 | 1 | ~100 |
| 1000 | 8 | 22 | 4 | <50 |
| 1000 | 4 | 60 | 1 | <50 |
Data adapted from representative studies and should be used as a guideline. Optimization for this compound is recommended.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with Thiol-Functionalized Silica (Batch Method)
-
Dissolution: After the initial reaction work-up, dissolve the crude this compound in a suitable organic solvent (e.g., THF, Toluene, DCM).
-
Scavenger Addition: Add the selected solid-supported thiol scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents relative to the initial palladium catalyst loading.[4]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[4]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that product loss due to adsorption can occur.
-
Washing: Wash the celite pad with fresh solvent.
-
Concentration: Concentrate the filtrate to obtain the product.
-
Analysis: Determine the residual palladium concentration.
Visualizations
Caption: Workflow for Palladium Catalyst Removal.
Caption: Troubleshooting Logic for Palladium Removal.
References
Technical Support Center: Cross-Coupling Reactions of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine. This resource addresses common challenges and offers guidance on the selection of alternative solvents and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the potential causes?
A1: Low yields in Suzuki-Miyaura coupling with this substrate can be attributed to several factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue with pyridine-containing substrates.[1]
-
Protodeboronation: The boronic acid coupling partner can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient heteroaromatic boronic acids.[2] The electron-withdrawing nature of the trifluoromethyl group on your pyridine substrate can also influence the stability of the boronic acid.[2]
-
Inefficient Oxidative Addition: While the trifluoromethyl group is electron-withdrawing, which generally facilitates oxidative addition, the overall electronic nature and steric hindrance of the substrate could still lead to a slow oxidative addition step.[3]
Q2: How can I overcome catalyst inhibition by the pyridine nitrogen?
A2: To mitigate catalyst inhibition, consider the following strategies:
-
Use of Bulky, Electron-Rich Ligands: Employing bulky phosphine ligands such as SPhos, XPhos, or RuPhos can shield the palladium center and hinder coordination with the pyridine nitrogen.[1]
-
Employing a More Active Catalyst System: Highly active, pre-formed palladium catalysts (e.g., XPhos Pd G3) can promote rapid cross-coupling, potentially outcompeting catalyst deactivation.[2]
Q3: What strategies can I employ to minimize protodeboronation?
A3: Protodeboronation can be a significant side reaction. To minimize its occurrence:
-
Use Stabilized Boron Reagents: Instead of free boronic acids, consider using more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates, which slowly release the active boronic acid under the reaction conditions.[2]
-
Choice of Base and Solvent: Use weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides.[2] Anhydrous solvents are often beneficial. If an aqueous base is necessary, minimize the amount of water.[2]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can slow down the rate of protodeboronation. This is often feasible with highly active catalyst systems.[2]
Q4: What are some suitable alternative solvents for cross-coupling reactions of this substrate?
A4: While traditional solvents like toluene, dioxane, and DMF are common, several alternative and "greener" solvents can be effective for cross-coupling reactions. The optimal choice will depend on the specific reaction type and conditions.
-
Ethers: Solvents like THF and 2-MeTHF are commonly used and can be effective.
-
Alcohols/Water Mixtures: Protic solvents like isopropanol or ethanol, often in a mixture with water, can be excellent choices, particularly for Suzuki reactions.[4][5]
-
Polar Aprotic Solvents: Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are effective polar aprotic solvents, although their environmental impact is a consideration.[6]
-
"Green" Solvents:
-
Micellar Catalysis (in Water): This technique uses surfactants to form micelles in water, creating nano-reactors where the coupling reaction occurs. This is a highly sustainable approach.
-
Ionic Liquids (ILs): ILs are salts with low melting points that can act as both solvent and catalyst stabilizer.
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components, offering a greener alternative to traditional organic solvents.
-
Q5: My Sonogashira coupling is not proceeding as expected. What are some key parameters to check?
A5: For Sonogashira couplings, pay close attention to the following:
-
Copper Co-catalyst: While copper-free Sonogashira reactions are possible, the use of a copper(I) co-catalyst like CuI is often crucial for efficient coupling.[7][8]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically required.[9]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the homocoupling of the alkyne (Glaser coupling).[10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst deactivation/inhibition. | Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading. Screen different palladium pre-catalysts. |
| Inefficient oxidative addition. | Increase reaction temperature. Switch to a more electron-rich ligand. | |
| Poor solubility of reagents. | Screen a range of solvents with different polarities (e.g., Toluene, Dioxane, DMF, MeCN, or alcohol/water mixtures). | |
| Significant Protodeboronation (Suzuki) | Unstable boronic acid. | Use a more stable boron reagent (MIDA boronate, trifluoroborate). Use a weaker base (K₃PO₄, K₂CO₃). Use anhydrous solvents. Lower the reaction temperature. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen. | Ensure thorough degassing of solvents and maintain a strict inert atmosphere. |
| Homocoupling of Alkyne (Sonogashira) | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere. |
| Inappropriate copper catalyst concentration. | Optimize the amount of copper co-catalyst. | |
| Dehalogenation of Starting Material | Reductive dehalogenation side reaction. | Use a milder base. Lower the reaction temperature. Screen different ligands. |
| Reaction Stalls | Catalyst has died. | Add a fresh portion of the catalyst. |
| Reagents are not pure or are wet. | Ensure all reagents and solvents are pure and anhydrous. |
Experimental Protocols (General Starting Points)
The following protocols are generalized starting points based on successful cross-coupling reactions of similar bromopyridine substrates. Optimization for this compound is highly recommended.
Suzuki-Miyaura Coupling (General Conditions)
| Parameter | Recommendation | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald Precatalysts (e.g., XPhos Pd G3) (1-5 mol%) | Buchwald precatalysts are often more active and reliable.[2] |
| Ligand | SPhos, XPhos, RuPhos (if not using a precatalyst) | Bulky, electron-rich ligands are preferred to mitigate pyridine inhibition.[1] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is often a robust choice for heteroaryl halides. |
| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O, THF, 2-MeTHF, DMF | The addition of water can be beneficial, but should be minimized if protodeboronation is an issue. |
| Temperature | 80-110 °C | Start at the lower end to maximize selectivity and minimize side reactions. |
Heck Coupling (General Conditions)
| Parameter | Recommendation | Notes |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective palladium(II) precatalyst.[6] |
| Ligand | PPh₃, P(o-tolyl)₃ (4-10 mol%) | Triphenylphosphine is a standard choice. |
| Base | Et₃N, K₂CO₃ (2-3 equivalents) | Triethylamine often acts as both base and solvent in some protocols.[6] |
| Solvent | DMF, MeCN, Toluene | Anhydrous solvents are recommended.[6] |
| Temperature | 80-140 °C | Higher temperatures are often required for Heck reactions.[6] |
Sonogashira Coupling (General Conditions)
| Parameter | Recommendation | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%) | Both Pd(0) and Pd(II) precatalysts are commonly used.[10] |
| Copper Co-catalyst | CuI (2-10 mol%) | Essential in many protocols to facilitate the catalytic cycle.[7][8] |
| Base | Et₃N, DIPEA (≥ 2 equivalents) | The amine base is crucial for the reaction.[9] |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are critical.[7][11] |
| Temperature | Room Temperature to 100 °C | The reaction can often be run at or slightly above room temperature.[8][10] |
Visualizing Experimental Workflows
General Cross-Coupling Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
preventing decomposition of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine during storage
This technical support center provides guidance on the proper storage and handling of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine to prevent its decomposition. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable.
Q2: What are the potential signs of decomposition of this compound?
A2: Decomposition may be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., development of a yellow or brown tint), or the presence of visible impurities. From a chemical analysis perspective, the appearance of new peaks in chromatograms (e.g., from HPLC or GC analysis) or changes in spectroscopic data (e.g., NMR or IR) can signify degradation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of the molecule, several degradation pathways are possible under improper storage conditions:
-
Hydrolysis: The methoxy group (-OCH₃) is susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions, which would lead to the formation of 5-Bromo-3-(trifluoromethyl)pyridin-2-ol.
-
Photodegradation: Exposure to light, especially UV radiation, can induce the cleavage of the carbon-bromine bond, resulting in debromination and the formation of 2-methoxy-3-(trifluoromethyl)pyridine.
-
Oxidation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.
-
Thermal Decomposition: At elevated temperatures, the compound may undergo complex degradation, potentially involving the loss of the trifluoromethyl group or cleavage of the pyridine ring.
Q4: How can I monitor the stability of this compound during storage?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can be used to monitor the purity of the compound over time. These methods can separate the intact compound from its potential degradation products, allowing for quantification of its stability. Periodic analysis of stored samples is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid/liquid compound (yellowing/browning) | Exposure to light (photodegradation) or air (oxidation). | Store the compound in an amber or opaque container, protected from light. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. |
| Appearance of a new, more polar peak in the HPLC chromatogram | Hydrolysis of the methoxy group. | Ensure the compound is stored in a tightly sealed container to prevent moisture ingress. Use anhydrous solvents for preparing solutions. |
| Appearance of a new, less polar peak in the HPLC chromatogram | Photolytic debromination. | Protect the compound from light at all times, including during weighing and solution preparation, by using amber vials and minimizing exposure. |
| Inconsistent analytical results or loss of assay | General decomposition due to improper storage temperature or multiple degradation pathways occurring. | Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture. Consider re-purification if significant degradation has occurred. |
| Precipitation or insolubility in a previously suitable solvent | Formation of insoluble degradation products. | The compound may have significantly degraded. It is advisable to use a fresh batch of the compound for experiments. |
Data Presentation
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | To minimize thermal degradation and slow down potential chemical reactions. |
| Light | Protect from light (store in amber/opaque vials) | To prevent photolytic degradation, such as debromination. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent oxidation of the pyridine ring. |
| Moisture | Tightly sealed container in a dry environment | To prevent hydrolysis of the methoxy group. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a general method for assessing the stability of this compound. Method optimization may be required.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of approximately 50 µg/mL with the initial mobile phase composition (70:30 A:B).
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Add 1 mL of stock solution to 1 mL of 1N HCl. Heat at 60 °C for 4 hours. Neutralize with 1N NaOH and dilute to the working concentration.
-
Base Hydrolysis: Add 1 mL of stock solution to 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to the working concentration.
-
Oxidative Degradation: Add 1 mL of stock solution to 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to the working concentration.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours. Prepare a solution at the working concentration.
-
Thermal Degradation: Heat the solid compound at 105 °C for 48 hours. Prepare a solution at the working concentration.
5. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation products are well-resolved from the main peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected decomposition.
Validation & Comparative
Navigating the NMR Landscape of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. To offer a comprehensive perspective, its spectral data is compared with structurally related analogues.
Executive Summary
This guide presents available ¹H NMR data for this compound and compares it with the fully characterized ¹H and ¹³C NMR spectra of 2-methoxy-3-(trifluoromethyl)pyridine and 5-Bromo-2-(trifluoromethyl)pyridine. The analysis highlights the influence of the bromo and trifluoromethyl substituents on the chemical shifts of the pyridine ring protons and carbons. While experimental ¹³C NMR data for the title compound could not be located in the public domain, this guide provides a framework for its predicted spectral characteristics based on the analysis of its analogues. A detailed experimental protocol for acquiring high-quality NMR spectra of substituted pyridines is also provided to aid researchers in their own analytical endeavors.
¹H and ¹³C NMR Data Comparison
The interpretation of NMR spectra relies on understanding how the electronic environment of a nucleus influences its resonance frequency. In the case of this compound and its analogues, the electron-withdrawing effects of the bromine and trifluoromethyl groups, and the electron-donating effect of the methoxy group, play a significant role in determining the chemical shifts of the aromatic protons and carbons.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| This compound | DMSO-d₆ | -OCH₃ | 4.03 | s | - |
| H-4/H-6 | 7.95 | d | - | ||
| H-4/H-6 | 8.40 | d | - | ||
| 2-methoxy-3-(trifluoromethyl)pyridine[1] | CDCl₃ | -OCH₃ | 4.03 | s | - |
| H-6 | 8.32 | d | 4.0 | ||
| H-5 | 7.84 | d | 8.0 | ||
| H-4 | 6.95 | dd | 8.0, 4.0 | ||
| 5-Bromo-2-(trifluoromethyl)pyridine | CDCl₃ | H-6 | 8.82 | d | 1.7 |
| H-4 | 8.05 | dd | 8.3, 1.7 | ||
| H-3 | 7.61 | d | 8.3 |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | C2 | C3 | C4 | C5 | C6 | -OCH₃ | -CF₃ |
| This compound | - | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-methoxy-3-(trifluoromethyl)pyridine[1] | CDCl₃ | 161.0 | 113.4 (q, J=33 Hz) | 116.0 | 136.4 (q, J=5 Hz) | 150.6 | 54.1 | 123.2 (q, J=270 Hz) |
| 5-Bromo-2-(trifluoromethyl)pyridine | CDCl₃ | 146.7 (q, J=35.7 Hz) | 124.0 (q, J=1.2 Hz) | 140.1 | 121.7 (q, J=2.7 Hz) | 151.4 | - | 121.3 (q, J=275.1 Hz) |
Experimental Protocols
Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a detailed methodology for the analysis of substituted pyridines.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial. A higher concentration is recommended for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. If necessary, use a sonicator to aid dissolution.
-
Transfer to NMR Tube: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Spectrometer Parameters (for a 400 MHz instrument)
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 or more, depending on concentration and desired signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-160 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals in the ¹H spectrum.
-
Pick the peaks and assign the chemical shifts.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the complete NMR analysis of a substituted pyridine, from sample preparation to final structure elucidation.
Caption: A logical workflow for the NMR analysis of a small molecule.
References
comparing reactivity of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine with other brominated pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine against other common brominated pyridines in key synthetic transformations. The selection of a heterocyclic halide is a critical parameter that dictates efficiency, yield, and downstream functionalization possibilities in the synthesis of complex molecules for pharmaceutical and materials science applications.
The reactivity of bromopyridines is governed by a complex interplay of steric and electronic factors. The inherent electron-withdrawing nature of the pyridine nitrogen atom generally enhances the reactivity of the carbon-bromine (C-Br) bond towards oxidative addition, a crucial step in many catalytic cycles.[1] However, the position of the bromine, the nitrogen atom's location relative to it, and the electronic properties of other ring substituents introduce significant variations in this reactivity.
In this compound, the presence of a potent electron-withdrawing trifluoromethyl (-CF3) group at the 3-position significantly influences the electronic landscape of the pyridine ring.[2] This group strongly activates the C5-Br bond, making it highly susceptible to palladium-catalyzed cross-coupling reactions. The 2-methoxy group, while electron-donating through resonance, also impacts the steric and electronic environment near the nitrogen atom. This guide presents quantitative data, detailed experimental protocols, and workflow visualizations to elucidate these reactivity differences.
Comparative Performance in Cross-Coupling Reactions
The utility of bromopyridines is most pronounced in palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C and C-N bonds.[3][4] The general reactivity trend for simple bromopyridine isomers often follows 4-bromo > 2-bromo > 3-bromopyridine, due to the electronic activation conferred by the para- and ortho-nitrogen, respectively.[3] The 3-bromo isomer is typically the least reactive, often demanding more forcing conditions.[3]
This compound, with its strong, electronically activating -CF3 group, is expected to exhibit high reactivity, comparable to or exceeding that of 4-bromopyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[5] The reactivity of the bromopyridine is highly dependent on the electronic properties of the ring. Strong electron-withdrawing groups facilitate the rate-determining oxidative addition step.[6]
| Bromopyridine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%), K₃PO₄, 1,4-Dioxane/H₂O | 90 °C, 12 h | Est. >90% |
| 3-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 80 °C, 12 h | ~60-70%[3] |
| 4-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 80 °C, 6 h | >95%[3] |
| 5-Bromo-2-methylpyridin-3-amine[5] | Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%), K₃PO₄, 1,4-Dioxane/H₂O | 85-95 °C, 15 h | 85% |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine[7] | Arylboronic Acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 100 °C, 16 h | ~70-85% (at C2) |
Estimated yield based on the high activation provided by the -CF3 group, exceeding that of less activated systems.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of C-N bonds, crucial for creating the aryl amine scaffolds prevalent in pharmaceuticals.[7][8] The efficiency of this reaction is also sensitive to the electronic nature of the aryl halide.
| Bromopyridine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 100 °C, 12 h | Est. >90% |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃, BINAP, NaOtBu, Toluene | 100 °C, 24 h | ~70-80% |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂, P(tBu)₃, NaOtBu, Toluene | 80 °C, 4 h | >95% |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine[7] | Piperidine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 100 °C, 4 h | 92% (at C2) |
| 2,3-Dichloropyridine[9] | Morpholine | Pd(OAc)₂, RuPhos, K₂CO₃, Dioxane | 100 °C, 24 h | 95% (at C2) |
Estimated yield based on reactivity data for similarly activated dihalopyridines.[7]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes to generate arylalkynes and conjugated enynes.[10][11]
| Bromopyridine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA, THF | 65 °C, 8 h | Est. >85% |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA, THF | 70 °C, 12 h | ~60-75%[3] |
| 4-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA, THF | 60 °C, 6 h | >90%[3] |
| 1,4-Dibromo-2-(trifluoromethyl)benzene[12] | Phenylacetylene | Pd(PPh₃)₄, CuI, TEA, THF | 65 °C, 16 h | 89% (at C4) |
| 5-Bromo-3-fluoro-2-cyanopyridine[13] | Various Alkynes | Pd(PPh₃)₄, CuI, TEA, THF | 60 °C, 1-3 h | 71-96% |
Estimated yield based on the successful coupling of other bromopyridines containing strong electron-withdrawing groups.[12][13]
Key Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental catalytic cycle for cross-coupling reactions, the factors influencing bromopyridine reactivity, and a standard experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Factors influencing the reactivity and outcomes of bromopyridines.
Caption: General experimental workflow for cross-coupling reactions.
Experimental Protocols
The following are generalized protocols adaptable for the specific cross-coupling reactions discussed. Optimization may be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[1][5]
-
Materials :
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Base, e.g., Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Solvent, e.g., 1,4-Dioxane and degassed Water (4:1 ratio)
-
-
Procedure :
-
To a dry Schlenk flask containing a magnetic stir bar, add the bromopyridine, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and stir for the required time (typically 12-18 hours), monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
General Protocol for Buchwald-Hartwig Amination
This protocol is based on optimized conditions for the amination of dihalopyridines.[7]
-
Materials :
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst, e.g., Pd₂(dba)₃ (2 mol%)
-
Ligand, e.g., XPhos (4 mol%)
-
Base, e.g., Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous solvent, e.g., Toluene
-
-
Procedure :
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere.
-
Add the bromopyridine and the anhydrous solvent.
-
Add the amine coupling partner (if liquid, via syringe; if solid, add with other solids).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction's progress. Upon completion, cool to room temperature.
-
Dilute the mixture with an appropriate solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
General Protocol for Sonogashira Coupling
This protocol is a standard procedure for the coupling of aryl halides with terminal alkynes.[13]
-
Materials :
-
Bromopyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium catalyst, e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Base, e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous solvent, e.g., THF or DMF
-
-
Procedure :
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 65 °C) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, direct nucleophilic aromatic substitution (SNAr) is also a possible transformation.[14] This reaction is typically favored on aromatic rings bearing strong electron-withdrawing groups positioned ortho or para to a good leaving group (halide).[15]
For this compound, the powerful electron-withdrawing -CF3 group at the 3-position significantly activates the ring for nucleophilic attack. While the bromine at C5 is not directly ortho or para, the overall electron deficiency of the ring, enhanced by both the nitrogen and the -CF3 group, makes SNAr a plausible, albeit likely more challenging, reaction pathway compared to cross-coupling. It would require strong nucleophiles and potentially elevated temperatures. In contrast, pyridines lacking such strong activating groups are generally unreactive toward SNAr with bromide as the leaving group.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Unraveling the Biological Potential of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Among the myriad of heterocyclic compounds, pyridine derivatives hold a prominent position due to their diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of derivatives based on the 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine scaffold, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
While extensive public data on the specific biological activities of a wide range of this compound derivatives remains limited, an examination of patent literature and related chemical analogues provides valuable insights into their potential therapeutic and agrochemical applications. This guide synthesizes available information to offer a comparative overview, detailing potential activities, and providing context through related structures for which more robust data exists.
Comparative Analysis of Biological Activities
Derivatives of the this compound scaffold have been investigated for a variety of biological activities, primarily in the realms of oncology and agrochemistry. The inherent chemical properties of this scaffold, including the electron-withdrawing nature of the trifluoromethyl group and the lipophilicity imparted by the bromo and methoxy substituents, make it an attractive starting point for the design of targeted therapeutic agents and pesticides.
Below is a summary of potential biological activities and comparisons with alternative chemical scaffolds, drawing from patent literature and studies on structurally related compounds.
| Biological Target/Application | This compound Derivatives (Potential) | Alternative Scaffolds | Key Experimental Data (Example) |
| Oncology (e.g., Kinase Inhibition) | Derivatives may exhibit inhibitory activity against various protein kinases implicated in cancer progression. The pyridine core can act as a hinge-binding motif. | Anilinoquinazolines, Pyrazolopyrimidines, Indoles | IC50 values against specific kinases (e.g., EGFR, VEGFR). Cellular proliferation assays (e.g., MTT, CellTiter-Glo). |
| Antifungal | Potential for antifungal activity, particularly against plant pathogens. The trifluoromethyl group is a common feature in many successful fungicides. | Triazoles, Strobilurins, Phenylpyrroles | Minimum Inhibitory Concentration (MIC) against various fungal strains (e.g., Aspergillus niger, Candida albicans). In vivo efficacy in plant models. |
| Herbicidal | Derivatives may act as inhibitors of key plant enzymes, such as protoporphyrinogen oxidase (PPO). | Triazines, Sulfonylureas, Glyphosate | Inhibition of target enzyme activity (IC50). Greenhouse and field trials to assess weed control efficacy and crop safety. |
| Insecticidal | The trifluoromethylpyridine moiety is present in some commercial insecticides. | Neonicotinoids, Pyrethroids, Spinosyns | Lethal Concentration (LC50) or Lethal Dose (LD50) against target insect pests. |
Experimental Protocols: A Methodological Overview
To ensure the reproducibility and validity of biological data, detailed experimental protocols are paramount. While specific protocols for this compound derivatives are not widely published, the following are representative methodologies for the key experiments cited in the context of related compounds.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Methodology:
-
Reagents and Materials: Recombinant human kinase, ATP, substrate peptide, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
A kinase reaction is set up in a microplate containing the kinase, substrate, and ATP in kinase buffer.
-
The test compound is added at various concentrations.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The kinase activity is measured by quantifying the amount of ADP produced using a luciferase-based detection reagent.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.
Methodology:
-
Reagents and Materials: Fungal isolate, appropriate broth medium (e.g., RPMI-1640), test compound, and a positive control antifungal agent (e.g., fluconazole).
-
Procedure:
-
A serial dilution of the test compound is prepared in the broth medium in a microplate.
-
A standardized inoculum of the fungal strain is added to each well.
-
The microplate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.
-
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
Objective: To assess the herbicidal potential of a compound by measuring its ability to inhibit the PPO enzyme.
Methodology:
-
Reagents and Materials: Isolated plant PPO enzyme, protoporphyrinogen IX (substrate), assay buffer, and the test compound.
-
Procedure:
-
The PPO enzyme is pre-incubated with various concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of the substrate, protoporphyrinogen IX.
-
The reaction is monitored by measuring the increase in absorbance at a specific wavelength corresponding to the formation of protoporphyrin IX.
-
IC50 values are determined from the dose-response curves.
-
Visualizing the Landscape: Pathways and Workflows
To better understand the context of the biological activity of these derivatives, the following diagrams illustrate a representative signaling pathway they might target and a general workflow for their evaluation.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy, illustrating a potential point of inhibition by a this compound derivative.
Caption: A general workflow illustrating the stages of drug discovery and development, from the synthesis of novel derivatives to clinical trials.
A Comparative Guide to Catalysts for the Suzuki Coupling of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex molecules, particularly in the pharmaceutical industry. The subject of this guide, 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, is a valuable building block in medicinal chemistry. The efficiency of its coupling with various boronic acids or esters is highly dependent on the chosen catalytic system. This guide provides a comparative overview of potential catalyst systems, drawing on data from structurally analogous heteroaryl bromides to inform catalyst selection and reaction optimization.
Catalyst Performance Comparison
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields in the Suzuki coupling of electron-deficient pyridines, especially those bearing a trifluoromethyl group which can influence reactivity. Palladium-based catalysts are most common, often paired with bulky, electron-rich phosphine ligands. Nickel-based catalysts are also gaining traction as a more cost-effective alternative.[1] The following table summarizes the performance of various catalyst systems in the Suzuki coupling of similar bromopyridine substrates, providing a strong basis for what can be expected for this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) / Time (h) | Arylboronic Acid Partner | Expected Yield (%) |
| System 1: Traditional Phosphine | ||||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 / 12-24 | Phenylboronic acid | 80-90[2][3] |
| System 2: Buchwald Ligands | ||||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 / 18 | Phenylboronic acid | >95[4] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | THF | 60 / 16 | Phenylboronic acid | ~70-80[4] |
| System 3: Ferrocenyl Ligand | ||||||
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 / 2 | Phenylboronic acid | >90[5][6] |
| System 4: N-Heterocyclic Carbene | ||||||
| PEPPSI-IPr | IPr | K₂CO₃ | THF-MeOH | 25 / 1 | Phenylboronic acid | >95[4] |
| System 5: Nickel-Based | ||||||
| (tri-ProPhos)Ni | tri-ProPhos | - | i-PrOH/H₂O | - | Aryl Bromide Partner | High[7] |
Note: Yields are based on studies with structurally similar bromopyridines and may vary for the specific substrate this compound. Optimization is recommended. The trifluoromethyl group can present challenges such as protodeboronation, which may lower yields.[8]
Experimental Protocols
A generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. This protocol is a starting point and may require optimization for specific substrates and catalyst systems.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if applicable).[9]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[9] If a mixed solvent system with water is used, the water should also be degassed.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (2-24 hours).[9]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which involves a catalytic cycle with a palladium(0) species.[5][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Workflow
This diagram outlines a typical workflow for performing a Suzuki-Miyaura coupling experiment in a research setting.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
- 1. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Validation of a Synthetic Route to 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of a validated synthetic route to 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, a key intermediate in the development of various pharmaceutical compounds. While a direct comparative analysis with a fully documented alternative route is not feasible based on currently available public information, this document offers a comprehensive evaluation of the established method, including experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.
Executive Summary
The most prominently documented and validated synthetic pathway to this compound proceeds via the direct bromination of 2-methoxy-3-(trifluoromethyl)pyridine. This method demonstrates a good yield and a straightforward purification process. This guide will focus on the detailed validation of this specific route.
Synthetic Route Overview
The validated synthetic route is a one-step process involving the bromination of a pyridine derivative.
Route 1: Bromination of 2-methoxy-3-(trifluoromethyl)pyridine
This established method utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione as the brominating agent in the presence of trifluoroacetic acid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the validated synthetic route.
| Parameter | Value | Reference |
| Starting Material | 2-methoxy-3-(trifluoromethyl)pyridine | [1] |
| Product | This compound | [1] |
| Yield | 74% | [1] |
| Purity | Not explicitly stated, but purification via silica gel chromatography is performed. | [1] |
| Reaction Time | 18 hours | [1] |
| Scale | 20.0 g of starting material | [1] |
Experimental Protocol
Route 1: Bromination of 2-methoxy-3-(trifluoromethyl)pyridine [1]
Materials:
-
2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol)
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol)
-
Trifluoroacetic acid (TFA, 80 mL)
-
tert-Butyl methyl ether
-
Heptane
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO3)
-
Silica gel
Procedure:
-
To a mixture of 2-methoxy-3-(trifluoromethyl)pyridine and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, add trifluoroacetic acid under an argon atmosphere.
-
Stir the resulting mixture at room temperature for 18 hours.
-
Remove the trifluoroacetic acid by distillation under reduced pressure.
-
Suspend the residue in tert-butyl methyl ether and filter to remove the solid.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography using a heptane/ethyl acetate gradient.
-
Filter the resulting oil through a plug of sodium bicarbonate.
-
Evaporate the solvent under reduced pressure to yield this compound as a colorless oil (22.5 g, 74% yield).
Visualizing the Synthetic Workflow
The following diagrams illustrate the synthetic pathway and the general experimental workflow.
Caption: Synthetic pathway for Route 1.
Caption: General experimental workflow for Route 1.
Discussion and Validation
The presented synthetic route offers a reliable method for the preparation of this compound. The 74% yield is synthetically useful, and the procedure employs common laboratory reagents and techniques. The 18-hour reaction time is a consideration for process efficiency.
Key Validation Points:
-
Reproducibility: The detailed experimental protocol provides a solid foundation for reproducibility in other laboratories.
-
Scalability: The reaction has been demonstrated on a 20.0 g scale, suggesting potential for scalability. Further optimization would be required for industrial production.
-
Purification: The use of silica gel chromatography is a standard and effective method for purification, though it may be a bottleneck in large-scale synthesis.
Considerations for Alternative Routes:
While a complete, documented alternative route was not identified in the public domain, researchers could explore the following possibilities, which would require experimental validation:
-
Route 2 (Hypothetical): Nucleophilic Substitution: This approach would involve the synthesis of 5-bromo-2-chloro-3-(trifluoromethyl)pyridine followed by a nucleophilic substitution with sodium methoxide. This would introduce an additional synthetic step but might offer advantages in terms of starting material availability or overall cost.
-
Route 3 (Hypothetical): O-Methylation: Synthesis of 5-bromo-2-hydroxy-3-(trifluoromethyl)pyridine and subsequent O-methylation could be another viable pathway. The success of this route would depend on the efficient synthesis of the hydroxy precursor and the selectivity of the methylation step.
Further research and development would be necessary to establish the feasibility and efficiency of these hypothetical routes and to generate the quantitative data required for a direct comparison with the validated bromination method.
References
yield comparison of different synthetic methods for 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the preparation of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, a key intermediate in the development of various pharmaceutical compounds. We will delve into distinct synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry due to its utility as a building block in the synthesis of complex molecular architectures with potential therapeutic applications. The efficient and high-yielding synthesis of this intermediate is crucial for the advancement of drug discovery programs. This guide compares two primary synthetic routes: direct electrophilic bromination and a Sandmeyer reaction from an amino-pyridine precursor.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the two synthetic methods discussed in this guide.
| Parameter | Method 1: Electrophilic Bromination | Method 2: Sandmeyer Reaction |
| Starting Material | 2-methoxy-3-(trifluoromethyl)pyridine | 5-Amino-2-methoxy-3-(trifluoromethyl)pyridine |
| Key Reagents | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH), Trifluoroacetic acid (TFA) | Sodium nitrite, Copper(I) bromide |
| Reported Yield | 74%[1] | Not directly reported for this specific substrate, but a similar transformation on a 2-methyl analog reports a yield of approximately 34.6% for the Sandmeyer step. |
| Reaction Steps | One step | One step from the amino precursor |
| Reaction Conditions | Room temperature | Typically 0°C to room temperature |
Method 1: Electrophilic Bromination of 2-methoxy-3-(trifluoromethyl)pyridine
This method involves the direct bromination of the pre-functionalized pyridine ring.
Experimental Protocol
To a solution of 2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq) in trifluoroacetic acid, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) (1.35 eq) is added. The reaction mixture is stirred at room temperature for 18 hours. Following the reaction, the trifluoroacetic acid is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous basic solution. The organic layer is dried and concentrated. The crude product is purified by silica gel chromatography to yield this compound.[1]
Method 2: Sandmeyer Reaction of 5-Amino-2-methoxy-3-(trifluoromethyl)pyridine
This approach utilizes a Sandmeyer reaction, a classic transformation to introduce a halide onto an aromatic ring via a diazonium salt intermediate.
Experimental Protocol
While a specific protocol for the target molecule is not available in the reviewed literature, a general procedure based on the synthesis of a similar compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, can be proposed.
5-Amino-2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq) would be dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water would be added dropwise to form the diazonium salt. This intermediate solution would then be added to a solution of copper(I) bromide (CuBr). The reaction mixture would be allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product would then be extracted with an organic solvent, and the organic layer washed, dried, and concentrated. Purification by chromatography would be expected to yield the final product.
Comparative Analysis and Outlook
Method 1: Electrophilic Bromination offers a straightforward and high-yielding approach to this compound. The single-step procedure from a readily available starting material makes it an attractive option for both small-scale and large-scale synthesis. The use of DBDMH as a brominating agent is generally considered milder and more selective than elemental bromine.
Method 2: Sandmeyer Reaction , while not yet documented for this specific substrate, represents a viable alternative synthetic strategy. The main challenge for this route would be the availability of the 5-amino-2-methoxy-3-(trifluoromethyl)pyridine precursor. Should this starting material be readily accessible, the Sandmeyer reaction is a robust and well-established method for the introduction of a bromine atom. The reported yield for a similar transformation on a 2-methyl analog suggests that the yield for the target molecule may be moderate.
Conclusion
For the synthesis of this compound, the electrophilic bromination of 2-methoxy-3-(trifluoromethyl)pyridine using DBDMH stands out as the currently documented method of choice, offering a high yield in a single step. The Sandmeyer reaction presents a plausible alternative, contingent on the availability of the corresponding amino-pyridine precursor. Further research into the optimization of the Sandmeyer route could provide a valuable addition to the synthetic chemist's toolbox for accessing this important building block. Researchers should consider factors such as starting material availability, desired yield, and scalability when selecting the most appropriate synthetic method.
References
Assessing the Purity of Synthesized 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a critical step in the path to novel therapeutics and agrochemicals. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by illustrative experimental data.
High-Performance Liquid Chromatography (HPLC) stands out as the premier method for the quantitative analysis of this compound due to its high resolution, sensitivity, and specificity.[1] A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include unreacted starting materials and by-products from the synthesis process.
Comparative Analysis of Analytical Techniques
While HPLC is a robust method for purity determination, other techniques can provide complementary information or may be more suitable for specific applications.
| Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase.[1] | High resolution and sensitivity, accurate quantification, suitable for non-volatile and thermally labile compounds.[2] | Higher cost and complexity of instrumentation compared to TLC. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.[3] | Excellent for volatile impurities.[2] | Requires derivatization for non-volatile compounds; high temperatures can degrade the sample.[2] |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase on a plate.[1] | Simple, rapid, and cost-effective; suitable for screening multiple samples simultaneously.[1] | Lower resolution and sensitivity compared to HPLC; primarily qualitative or semi-quantitative.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Provides detailed structural information about the main compound and impurities. | Lower sensitivity for quantifying minor impurities compared to HPLC.[2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Can be coupled with HPLC (LC-MS) to identify unknown impurities by their mass-to-charge ratio.[2] | Higher cost and complexity of instrumentation.[2] |
Illustrative Purity Assessment by HPLC
To demonstrate the effectiveness of HPLC, two hypothetical batches of synthesized this compound, "Batch X" and "Batch Y," were analyzed. The purity was determined by the area percentage of the main peak relative to the total peak area in the chromatogram.[2]
| Parameter | Batch X | Batch Y |
| Appearance | White Crystalline Solid | Off-White Powder |
| Retention Time (Main Peak) | 5.82 min | 5.81 min |
| Purity (by Area %) | 99.75% | 98.50% |
| Major Impurity Peak (Area %) | 0.15% at 4.2 min | 0.85% at 4.2 min |
| Other Impurities (Total Area %) | 0.10% | 0.65% |
The results clearly indicate that Batch X has a higher purity (99.75%) compared to Batch Y (98.50%). The lower purity of Batch Y is also reflected in its off-white appearance, suggesting the presence of colored impurities. The major impurity in both batches, eluting at approximately 4.2 minutes, is likely the unreacted starting material, 2-Methoxy-3-(trifluoromethyl)pyridine, which is more polar than the brominated product.
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below. This protocol is a starting point and may require optimization based on specific instrumentation and laboratory conditions. Method validation should be performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the reliability of the results.[2][4]
Proposed Reversed-Phase HPLC (RP-HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[1]
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 70 30 15 10 90 20 10 90 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer. A wavelength of 275 nm is a reasonable starting point. The DAD should be set to monitor a wider range (e.g., 200-400 nm) to detect any co-eluting impurities.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the synthesized batch of this compound to be tested.[2]
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[1]
Data Analysis and Quantification
The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1] For a more accurate quantitative determination, a calibration curve can be constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample can then be determined from this curve.[1]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for HPLC-based purity assessment.
Caption: Relationship between HPLC and other analytical techniques.
References
Optimizing Ligand Efficacy in the Buchwald-Hartwig Amination of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic formation of carbon-nitrogen (C-N) bonds in complex heterocyclic systems is a cornerstone of modern synthesis. The Buchwald-Hartwig amination stands out as a powerful method for this transformation. This guide provides a comparative analysis of different phosphine ligands for the amination of the electron-deficient substrate, 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, offering insights into ligand selection and providing key experimental protocols.
The efficacy of the palladium-catalyzed Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. For an electron-deficient and sterically hindered substrate such as this compound, the selection of a suitable ligand is paramount to achieving high yields and reaction efficiency.
Comparative Analysis of Ligand Performance
Direct comparative studies on the efficacy of various ligands for the amination of this compound are not extensively documented in a single source. However, by examining data from the amination of structurally similar electron-deficient (hetero)aryl bromides, we can infer the suitability of commonly employed ligands. Bulky, electron-rich monophosphine ligands, particularly those from the Buchwald and Hartwig groups, are generally the most effective for challenging substrates.
| Ligand | Structure | Key Characteristics & Suitability |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A highly effective and versatile ligand for a wide range of C-N bond formations, including with electron-deficient aryl halides. Its steric bulk promotes reductive elimination. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly active and general ligand. The isopropoxy groups enhance solubility and catalytic activity. It is often a good choice for challenging couplings. |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Features increased steric bulk compared to XPhos and RuPhos, which can be beneficial for particularly difficult couplings or for promoting the amination of primary amines. |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | A bidentate ligand with a large bite angle, which can be effective in promoting the amination of heteroaryl halides.[1] It offers good thermal stability. |
| Josiphos | A class of ferrocene-based diphosphine ligands | These ligands have shown utility in a variety of cross-coupling reactions and can be effective for challenging substrates, including ammonia couplings. |
Note: The optimal ligand is highly dependent on the specific amine being coupled. For a given reaction, it is often necessary to screen a panel of ligands to identify the most effective one.
Experimental Protocols
The following protocols are provided as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific amine.
General Protocol for Ligand Screening:
A parallel reaction setup is recommended for efficient ligand screening.
-
Reaction Setup: In an array of oven-dried reaction vials equipped with stir bars, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the respective phosphine ligand (2-4 mol%) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: To each vial, add this compound (1.0 equiv), the amine (1.2 equiv), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (typically 80-110 °C) with vigorous stirring for a set time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, the reaction mixtures can be analyzed by LC-MS or GC to determine the conversion and relative efficacy of each ligand.
Detailed Representative Protocol:
This protocol is a generalized procedure based on common practices for the amination of similar bromopyridines.
-
Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the chosen phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous and degassed toluene (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizing the Process
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
References
Comparative Crystallographic Analysis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of a pyridine derivative, offering insights into its molecular structure and crystalline arrangement. While a specific crystallographic study for 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine was not publicly available, this guide presents the crystallographic data of a closely related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, to serve as a valuable reference point. Additionally, a detailed synthesis protocol for the target compound, this compound, is provided, alongside a general experimental protocol for single-crystal X-ray diffraction analysis.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, a structurally similar compound to the target molecule. This data provides a benchmark for what might be expected from a crystallographic analysis of this compound.
| Parameter | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine[1] |
| Chemical Formula | C₁₂H₉BrFNO |
| Formula Weight | 282.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 3.9376(4) Åb = 20.999(3) Åc = 13.2700(15) Åα = 90°β = 95.035(7)°γ = 90° |
| Unit Cell Volume | 1093.0(2) ų |
| Z | 4 |
| Density (calculated) | 1.714 Mg/m³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 296 K |
| R-factor | 0.035 |
| Dihedral Angle (aromatic rings) | 51.39(5)° |
Experimental Protocols
Synthesis of this compound[2]
A solution of 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol) in trifluoroacetic acid (80 mL) is stirred at room temperature for 18 hours under an argon atmosphere.[2] Following the reaction, the trifluoroacetic acid is removed under reduced pressure. The residue is then suspended in tert-butyl methyl ether, and the resulting solid is filtered off. The filtrate is concentrated, and the process is repeated with ethyl acetate. The final filtrate is concentrated, and the crude product is purified by column chromatography on silica gel (eluting with heptane/EtOAc, 100/0 to 90/10) to yield this compound as a colorless oil.[2]
Single-Crystal X-ray Diffraction Analysis
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
2. Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is kept at a constant temperature, often 100 K or 296 K, during data collection.[1] Data is collected using monochromatic X-ray radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å). A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Experimental Workflow
References
A Comparative Guide to the Mechanistic Studies of Reactions Involving 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various active pharmaceutical and agrochemical ingredients.[1] Its utility stems from the presence of multiple reactive sites that allow for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the mechanistic pathways, experimental protocols, and expected outcomes for the most common transformations involving this versatile building block. Due to the limited specific mechanistic literature for this exact molecule, this guide draws upon established mechanisms and data from structurally similar trifluoromethyl- and bromo-substituted pyridines to provide a robust framework for synthetic strategy.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound. For this compound, this reaction selectively functionalizes the C-Br bond.[2][3]
Mechanistic Pathway
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[3]
Detailed Experimental Protocol
The following is a general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative, which can be adapted for this compound.[4]
-
Preparation: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to 85-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Performance Comparison of Substituted Bromopyridines
While specific yield data for this compound is not widely published in a comparative context, the following table summarizes typical yields for Suzuki-Miyaura reactions with various bromopyridine substrates to provide a baseline for expected performance.
| Starting Material | Coupling Partner | Catalyst / Base / Solvent | Product | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine[4] | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / Dioxane:H₂O | 2-Methyl-5-phenylpyridin-3-amine | 85 |
| 5-Bromo-2-fluoropyridine[5] | (2-methoxyphenyl)boronic acid | Pd(PPh₃)₄ / K₃PO₄ / Dioxane:H₂O | 5-(2-Methoxyphenyl)-2-fluoropyridine | 92 |
| 3,4,5-Tribromo-2,6-dimethylpyridine[6] | (2-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ / K₂CO₃ / Toluene:EtOH:H₂O | 3,5-bis(2-methoxyphenyl)-4-bromo... | 98 |
| 5-Bromo-1,2,3-triazine[7] | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃, dppf-CF₃ / Ag₂CO₃ / Dioxane | 5-(4-Methoxyphenyl)-1,2,3-triazine | 97 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[8][9] This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals. For substrates like 2,5-Dibromo-3-(trifluoromethyl)pyridine, amination occurs selectively at the more reactive C2 position, suggesting that for the title compound, the C-Br bond is the primary site of reaction.[10]
Mechanistic Pathway
The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions and involves the following key transformations:[8][11][12]
-
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II)-aryl complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol
The following is a representative protocol for the Buchwald-Hartwig amination, optimized for dihalopyridine substrates, which serves as an excellent starting point.[10]
-
Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4-8 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Seal the tube and purge with an inert gas.
-
Reaction: Heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's completion via TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue using flash column chromatography.
Performance Comparison of Dihalopyridine Substrates
The table below shows typical outcomes for the Buchwald-Hartwig amination on related dihalopyridine substrates, demonstrating the reaction's efficiency. The regioselectivity is a key consideration, with amination often favoring the more electronically deficient or sterically accessible position.[10]
| Starting Material | Amine | Catalyst / Ligand / Base / Solvent | Product | Yield (%) |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine[10] | Morpholine | Pd₂(dba)₃ / XPhos / NaOᵗBu / Toluene | 4-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)morpholine | 95 |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine[10] | Aniline | Pd₂(dba)₃ / XPhos / NaOᵗBu / Toluene | 5-Bromo-N-phenyl-3-(trifluoromethyl)pyridin-2-amine | 88 |
| 2,5-Dibromopyridine | Pyrrolidine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ / Dioxane | 2-(Pyrrolidin-1-yl)-5-bromopyridine | 92 |
| 3,5-Dibromopyridine | Benzylamine | Pd(OAc)₂ / BINAP / NaOᵗBu / Toluene | 5-Bromo-N-benzylpyridin-3-amine | 85 |
Sonogashira Coupling
The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] It is a reliable method for synthesizing substituted alkynes and is typically catalyzed by palladium and a copper(I) co-catalyst.[14][15]
Mechanistic Pathway
The reaction involves two interconnected catalytic cycles:[14][15]
-
Palladium Cycle: Begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of the pyridine to form a Pd(II) intermediate.
-
Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide species.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.
-
Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center to yield the final product and the Pd(0) catalyst.
Detailed Experimental Protocol
This general procedure is suitable for the Sonogashira coupling of various bromopyridines and can be applied to the title compound.[16]
-
Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%) and Copper(I) iodide (CuI) (5-10 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.) and an anhydrous solvent like THF or DMF.
-
Base and Alkyne: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 equiv.), which can also serve as a co-solvent. Then, add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) for 3-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction with ethyl acetate and wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Performance Comparison of Bromopyridine Substrates
The following data for related substrates illustrates the scope and efficiency of the Sonogashira coupling.
| Starting Material | Terminal Alkyne | Catalyst / Co-catalyst / Base / Solvent | Product | Yield (%) |
| 2-Amino-3-bromopyridine[16] | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N / DMF | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 2-Amino-3-bromo-5-methylpyridine[16] | 4-Ethynyltoluene | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N / DMF | 2-Amino-5-methyl-3-(p-tolylethynyl)pyridine | 92 |
| 5-Iodo-2-benzyloxypyrimidine[15] | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N / THF | 2-Benzyloxy-5-(phenylethynyl)pyrimidine | 92 |
| 5-Iodo-2-benzyloxypyrimidine[15] | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI / Et₃N / THF | 4-(2-(Benzyloxy)pyrimidin-5-yl)but-3-yn-1-ol | 85 |
| Note: 5-Iodopyrimidines are generally more reactive than 5-bromopyrimidines but serve as a good proxy for expected reactivity. |
General Experimental Workflow
Achieving high yields and selectivity in cross-coupling reactions requires careful experimental setup, particularly the exclusion of oxygen and moisture.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig_reaction [chemeurope.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, a chemical compound utilized in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn. This compound is classified as harmful if swallowed and causes skin and eye irritation.[1][2] Some data also suggests it may be toxic if inhaled or in contact with skin.[2]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1][3]
Spill Management
In the event of a spill, immediate action is required to contain the material and prevent environmental contamination.
Spill Cleanup Protocol:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3]
-
Carefully collect the absorbed material and solid residues.[1][3]
-
Place the collected waste into a suitable, clearly labeled, and sealed container for disposal.[1][3]
-
Wash the spill area thoroughly, and prevent runoff from entering drains.[1][3]
-
Decontaminate and launder all protective clothing and equipment before storage and reuse.[1][3]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal service.
Step-by-Step Disposal Guide:
-
Segregation: Ensure that the waste is not mixed with other incompatible materials.
-
Packaging: Place the waste in a suitable, sealed, and clearly labeled container. The label should include the chemical name: "this compound".
-
Storage: Store the sealed container in a designated, well-ventilated, and secure waste accumulation area. Keep the container tightly closed.[3]
-
Professional Disposal: Arrange for the collection and disposal by a licensed hazardous or special waste collection company.[1][3] This is in accordance with local, regional, and national regulations.[1][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][5]
Quantitative Data Summary
At present, specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for specific waste streams) are not publicly available. The standard and required procedure is to transfer the material to a licensed waste disposal facility.
| Parameter | Value | Source |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [4][5][6][7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C7H5BrF3NO | CID 53393182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
For Immediate Reference: A Guide for Laboratory Professionals
This document provides critical safety and logistical information for handling 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS No. 1214377-42-0). The following procedures are designed to ensure the well-being of researchers, scientists, and drug development professionals by outlining essential personal protective equipment, operational plans, and disposal protocols.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
Due to the structural similarities with other pyridine compounds, it is prudent to assume it may be flammable and harmful to the respiratory system.[2][3][4]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, based on the known hazards of the compound and related pyridine derivatives.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and fumes that can cause serious eye irritation.[3][4] |
| Hand Protection | Nitrile or neoprene gloves are recommended. Avoid latex gloves. For prolonged contact, butyl rubber or PVA gloves may offer better resistance. | Provides chemical resistance against pyridine and its derivatives.[2][5][6] |
| Skin and Body Protection | Chemical-resistant lab coat, fully buttoned. Flame-retardant and antistatic protective clothing is advised. | Protects against skin contact, which can be toxic.[4][6] Given the flammability of many pyridine compounds, flame-retardant material is a critical precaution.[3][4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Minimizes the inhalation of vapors, which are toxic and can cause respiratory irritation.[2][4][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3][6][7]
2. Handling and Use:
-
All handling of this compound must be performed inside a certified chemical fume hood.[2][6]
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[6][9]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[10][11]
-
Wash hands thoroughly with soap and water after handling.[10]
3. Spill Management:
-
Small Spills: For a small spill that can be cleaned up quickly, trained personnel wearing appropriate PPE may proceed.[6] Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[10] Collect the absorbed material into a suitable, labeled container for disposal.[10]
-
Large Spills: In the event of a large spill, immediately evacuate the area and alert the appropriate emergency response team.[6][11]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[6][9]
-
Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][11]
5. Disposal:
-
Dispose of waste material in a designated, labeled, and sealed container for hazardous chemical waste.[6][12]
-
Consult local, regional, and national regulations for hazardous waste disposal to ensure complete and accurate classification and disposal.[13]
-
Do not dispose of down the drain.[8]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C7H5BrF3NO | CID 53393182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
